Dhodh-IN-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H12Cl2N2O2 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(Z)-N-[2-chloro-4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10(22)13(9-20)17(23)21-16-7-6-11(8-15(16)19)12-4-2-3-5-14(12)18/h2-8,22H,1H3,(H,21,23)/b13-10- |
InChI Key |
KEZXIYKJTYTGOO-RAXLEYEMSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2Cl)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Dhodh-IN-4: A Technical Deep Dive into its Mechanism of Action on Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dhodh-IN-4 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a compelling target for therapeutic intervention in cancer, autoimmune disorders, and infectious diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, binding characteristics, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction to DHODH and its Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This process is coupled to the mitochondrial electron transport chain.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore particularly sensitive to the inhibition of this pathway.[1][2] DHODH inhibitors function by blocking the enzyme's activity, leading to a depletion of the pyrimidine pool, which in turn results in cell cycle arrest and inhibition of cell proliferation.[2]
This compound has been identified as a specific inhibitor of DHODH, demonstrating activity against both the human and Plasmodium falciparum forms of the enzyme.[4]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against human DHODH (HsDHODH) and Plasmodium falciparum DHODH (PfDHODH) has been determined through in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| Human DHODH (HsDHODH) | 0.18[4] |
| Plasmodium falciparum DHODH (PfDHODH) | 4[4] |
Table 1: In vitro inhibitory activity of this compound against human and P. falciparum DHODH.
Mechanism of Action and Binding
This compound acts as a competitive inhibitor of DHODH with respect to its substrate, ubiquinone.[5][6] It binds within the ubiquinone binding tunnel of the enzyme, thereby preventing the natural substrate from accessing the active site.[5][6] This competitive inhibition effectively halts the catalytic cycle of the enzyme.
The binding of this compound to the ubiquinone binding site is a key aspect of its mechanism. This site is located in a hydrophobic tunnel within the enzyme.[6] The specific molecular interactions between this compound and the amino acid residues lining this tunnel are responsible for its inhibitory activity. While the precise binding mode of this compound has not been publicly detailed, the general mechanism for this class of inhibitors involves interactions within this pocket.[5][6]
Experimental Protocols
The characterization of this compound's mechanism of action relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.
DHODH Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHODH.
Principle: The activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of dihydroorotate. The rate of DCPIP reduction is proportional to the enzyme's activity.
Materials:
-
Purified recombinant human DHODH (HsDHODH)
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichlorophenolindophenol (DCPIP)
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
This compound (or other test compounds)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).
-
Add a solution of HsDHODH to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing DHO and decylubiquinone.
-
Immediately add DCPIP to each well.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Principle: The proliferation of cells is quantified by measuring metabolic activity or DNA content, which correlates with the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Cellular Effects
Inhibition of DHODH by this compound leads to the depletion of intracellular pyrimidine pools. This has several downstream consequences for the cell:
-
Cell Cycle Arrest: A shortage of pyrimidines, essential for DNA synthesis, causes cells to arrest in the S-phase of the cell cycle.[2]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis).[7]
-
Metabolic Stress: The disruption of a key metabolic pathway induces cellular stress.[7]
The primary signaling pathway affected is the de novo pyrimidine biosynthesis pathway itself.
Conclusion
This compound is a valuable research tool for studying the biological roles of DHODH and for the development of novel therapeutics. Its potent and specific inhibition of DHODH provides a clear mechanism of action, leading to the disruption of pyrimidine biosynthesis and subsequent inhibition of cell proliferation. The experimental protocols outlined in this guide provide a foundation for the further investigation of this compound and other DHODH inhibitors. Further structural studies to elucidate the precise binding interactions of this compound with DHODH would be beneficial for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dhodh-IN-4: A Technical Guide to its Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dhodh-IN-4, also known as compound 17 in some literature, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for the development of therapeutics against cancer, autoimmune diseases, and parasitic infections like malaria.[1][2][3] this compound has demonstrated significant inhibitory activity against both human (HsDHODH) and Plasmodium falciparum (PfDHODH) DHODH, highlighting its potential as an antimalarial agent.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of this compound, along with detailed experimental protocols.
Chemical and Physical Properties
This compound is a synthetic small molecule with the chemical formula C₁₇H₁₂Cl₂N₂O₂.[1][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-2-cyano-3-hydroxybut-2-enamide | N/A |
| CAS Number | 1148125-93-2 | [1][3] |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O₂ | [1][3] |
| Molecular Weight | 347.20 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store as a powder at -20°C for up to 2 years. In DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months. | [5] |
Synthesis
The synthesis of this compound involves a multi-step process, as described by Davies M, et al. The key steps are outlined below. The general synthetic scheme involves the preparation of a substituted aniline precursor followed by its reaction with a cyanoacetic acid derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3',5'-dichloro-[1,1'-biphenyl]-4-amine
A mixture of a suitable boronic acid and a substituted aniline is subjected to a Suzuki coupling reaction in the presence of a palladium catalyst and a base in an appropriate solvent system. The resulting biphenylamine is then purified using column chromatography.
Step 2: Synthesis of N-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-2-cyanoacetamide
The purified 3',5'-dichloro-[1,1'-biphenyl]-4-amine is reacted with ethyl cyanoacetate in a suitable solvent, such as toluene, and heated under reflux. The resulting product is isolated and purified.
Step 3: Synthesis of this compound (N-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-2-cyano-3-hydroxybut-2-enamide)
The N-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-2-cyanoacetamide is treated with a suitable acetylating agent, such as acetic anhydride, in the presence of a base, like pyridine. The reaction mixture is stirred at room temperature, and the final product, this compound, is isolated and purified by crystallization or column chromatography.
Note: This is a generalized protocol based on typical synthetic routes for similar compounds. For the exact, detailed experimental procedure, including reagents, stoichiometry, reaction conditions, and purification methods, it is imperative to consult the primary literature, specifically the publication by Davies M, et al. in the Journal of Medicinal Chemistry, 2009, 52(9), 2683-93.
Biological Activity and Mechanism of Action
This compound exhibits potent inhibitory activity against DHODH. The table below summarizes its reported IC₅₀ values.
| Target | IC₅₀ | Reference |
| Human DHODH (HsDHODH) | 0.18 µM | [1][2][3] |
| Plasmodium falciparum DHODH (PfDHODH) | 4 µM | [1][2][3] |
DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and parasitic organisms like Plasmodium falciparum, which rely heavily on the de novo synthesis of pyrimidines.
Signaling Pathway
The inhibition of DHODH by this compound directly impacts the de novo pyrimidine synthesis pathway, which is linked to the mitochondrial electron transport chain.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Experimental Protocols
DHODH Inhibition Assay
The inhibitory activity of this compound against DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human or P. falciparum DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer containing dihydroorotate, decylubiquinone, and DCIP.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Initiate the reaction by adding the recombinant DHODH enzyme to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
Dhodh-IN-4: A Comprehensive Technical Guide to its Binding Affinity for Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the inhibitor "Dhodh-IN-4" to its target, dihydroorotate dehydrogenase (DHODH). DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target for the development of therapeutics against cancer, autoimmune disorders, and infectious diseases. This document summarizes the quantitative binding data, details relevant experimental methodologies, and provides visual representations of the associated biological pathway and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory activity of this compound has been quantified against both human (HsDHODH) and Plasmodium falciparum (PfDHODH) dihydroorotate dehydrogenase. The half-maximal inhibitory concentration (IC50) values are presented below, indicating a significantly higher potency against the human enzyme.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | Human DHODH (HsDHODH) | 0.18 | [1][2][3] |
| This compound | Plasmodium falciparum DHODH (PfDHODH) | 4 | [1][2][3] |
Experimental Protocols
The determination of the IC50 values for this compound binding to DHODH is typically performed using a spectrophotometric enzyme assay. This assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor. The following is a representative protocol based on commonly used methods for assessing DHODH inhibition.
Spectrophotometric DHODH Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant human or Plasmodium falciparum DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor. The reduction of DCIP leads to a decrease in absorbance at a specific wavelength (typically around 600-650 nm), and the rate of this decrease is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.
Materials:
-
Recombinant human DHODH (HsDHODH) or Plasmodium falciparum DHODH (PfDHODH)
-
This compound (or other test inhibitors)
-
Dihydroorotate (DHO) - the enzyme's substrate
-
Coenzyme Q10 (CoQ10) - a cofactor
-
2,6-dichloroindophenol (DCIP) - the electron acceptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton X-100)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Microplate reader capable of kinetic measurements
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to test a range of concentrations.
-
Prepare a working solution of DHO in the assay buffer.
-
Prepare a working solution of CoQ10 in the assay buffer.
-
Prepare a working solution of DCIP in the assay buffer.
-
Prepare the enzyme solution by diluting the recombinant DHODH to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
A small volume of the serially diluted this compound solution (or DMSO for the control wells).
-
CoQ10 solution.
-
DCIP solution.
-
Enzyme solution.
-
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the DHO solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the decrease in absorbance at the appropriate wavelength (e.g., 650 nm) over a set period (e.g., 10-20 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curves for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (DMSO only) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway
The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of Dihydroorotate Dehydrogenase (DHODH).
Caption: De novo pyrimidine biosynthesis pathway with DHODH inhibition.
Experimental Workflow
This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Workflow for DHODH inhibition assay.
Logical Relationship
The following diagram illustrates the logical flow for determining the binding affinity of an inhibitor to its target enzyme.
Caption: Logical flow for determining inhibitor binding affinity.
References
The Inhibitory Effect of Dhodh-IN-4 on the Pyrimidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Dhodh-IN-4, a known inhibitor of dihydroorotate dehydrogenase (DHODH), on the de novo pyrimidine biosynthesis pathway. This compound demonstrates potent inhibition of both human and Plasmodium falciparum DHODH. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to the Pyrimidine Biosynthesis Pathway and DHODH
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA, RNA, and various coenzymes. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, catalyzing the fourth committed step: the oxidation of dihydroorotate to orotate. This reaction is coupled to the mitochondrial electron transport chain. Due to its critical role in cell proliferation, DHODH has emerged as a significant therapeutic target for a range of diseases, including cancer, autoimmune disorders, and infectious diseases like malaria.
This compound: A Potent Inhibitor of DHODH
This compound is a small molecule inhibitor that targets DHODH. It has been shown to be effective against both the human (HsDHODH) and Plasmodium falciparum (PfDHODH) forms of the enzyme, albeit with different potencies.
Quantitative Data on DHODH Inhibition
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Enzyme | IC50 Value (µM) |
| Human DHODH (HsDHODH) | 0.18[1] |
| Plasmodium falciparum DHODH (PfDHODH) | 4[1] |
Effects of this compound on the Pyrimidine Biosynthesis Pathway
Inhibition of DHODH by this compound directly disrupts the de novo synthesis of pyrimidines, leading to a depletion of downstream metabolites essential for cellular function.
Depletion of Pyrimidine Nucleotide Pools
The Uridine Rescue Effect
The cytotoxic or cytostatic effects of DHODH inhibition can be reversed by supplementing the cell culture medium with uridine. Uridine can be utilized by the pyrimidine salvage pathway to produce UMP, thereby bypassing the block in the de novo pathway. This "uridine rescue" is a key experimental validation to confirm that the observed cellular effects of a compound are indeed due to the specific inhibition of the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's effects.
DHODH Inhibition Assay (Colorimetric)
This protocol is a representative method for determining the IC50 value of an inhibitor against DHODH.
Materials:
-
Recombinant human or P. falciparum DHODH
-
This compound (or other inhibitor) dissolved in DMSO
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (CoQD)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 10% glycerol, 0.05% Triton X-100)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add the substrates DHO, DCIP, and CoQD to all wells.
-
Initiate the reaction by adding the recombinant DHODH enzyme to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCIP by DHODH leads to a loss of color.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Intracellular Pyrimidine Nucleotide Pools by HPLC
This protocol outlines a general method for quantifying the effect of this compound on intracellular nucleotide levels.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Cold perchloric acid (PCA) or methanol for extraction
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)
-
Nucleotide standards (UMP, CTP, etc.)
Procedure:
-
Culture cells to the desired density and treat with various concentrations of this compound or DMSO for a specified time.
-
Harvest the cells and perform cell counting to normalize the results.
-
Quench metabolic activity by rapidly washing the cells with ice-cold saline.
-
Extract the intracellular metabolites by adding cold PCA or methanol and incubating on ice.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the nucleotides.
-
Neutralize the extract if PCA was used.
-
Analyze the extracts by HPLC, separating the nucleotides based on their retention times.
-
Quantify the nucleotide peaks by comparing their area to a standard curve generated from known concentrations of nucleotide standards.
Uridine Rescue Assay
This assay confirms that the anti-proliferative effects of this compound are due to pyrimidine biosynthesis inhibition.
Materials:
-
Cell line of interest
-
This compound
-
Uridine
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Include control wells with DMSO and uridine alone.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.
-
Compare the dose-response curves of this compound with and without uridine to determine if uridine rescues the cells from the inhibitor's effects.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibitory and cellular effects.
Conclusion
This compound is a potent inhibitor of human and P. falciparum DHODH, effectively blocking the de novo pyrimidine biosynthesis pathway. This leads to a depletion of essential pyrimidine nucleotides, resulting in the inhibition of cell proliferation. The specificity of this action is confirmed by the uridine rescue phenomenon. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other DHODH inhibitors as potential therapeutic agents. Further research to quantify the precise impact of this compound on intracellular metabolite concentrations will be valuable for a more complete understanding of its mechanism of action.
References
Target Validation of DHODH in Cancer Cell Lines: A Technical Guide
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] This dependency on de novo pyrimidine synthesis makes DHODH a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the target validation of DHODH in cancer cell lines, with a conceptual focus on the inhibitor "Dhodh-IN-4". Due to the limited publicly available data on this compound's specific effects on cancer cells, this guide will utilize data and protocols for the well-characterized and clinically investigated DHODH inhibitor, Brequinar, as a representative example to illustrate the principles and methodologies of DHODH target validation. This compound is an inhibitor of human DHODH with an IC50 of 0.18 µM.[1][5]
Core Concepts of DHODH Inhibition in Oncology
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[4][6] This leads to a halt in cell cycle progression and ultimately induces apoptosis in cancer cells.[6][7] The therapeutic strategy is based on the premise that cancer cells are more reliant on the de novo pyrimidine synthesis pathway than normal cells, which can utilize the salvage pathway.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative DHODH inhibitor, Brequinar, in various cancer cell lines.
Table 1: Inhibitory Activity of Brequinar against DHODH
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | hDHODH | ~25 | [4] |
Table 2: Anti-proliferative Activity of Brequinar in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SK-N-BE(2) | Neuroblastoma | CellTiter-Glo | ~0.1 | [8] |
| SK-N-AS | Neuroblastoma | CellTiter-Glo | >10 | [8] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | ~0.05 | [9] |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | ~0.1 | [9] |
| K562 | Chronic Myeloid Leukemia | CCK-8 | ~0.1 | [2] |
| CML-T1 | Chronic Myeloid Leukemia | CCK-8 | ~0.1 | [2] |
Signaling Pathways
DHODH inhibition primarily impacts the de novo pyrimidine biosynthesis pathway. However, downstream consequences can affect other critical cellular signaling pathways, such as the p53 and β-catenin pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS#:1148125-93-2 | Chemsrc [chemsrc.com]
- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
Preliminary Technical Guide on the Antiviral Activity of Dhodh-IN-4
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary studies on the antiviral activity of the compound Dhodh-IN-4, also referred to as hthis compound. This document outlines its mechanism of action, summarizes the available quantitative data, and provides an overview of the experimental approaches for evaluating its antiviral efficacy.
Core Concept: Mechanism of Action
This compound is a potent inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate. Many viruses, particularly RNA viruses, are heavily reliant on the host cell's pyrimidine pool for the synthesis of their genetic material. By inhibiting DHODH, this compound depletes the intracellular pyrimidine nucleotide supply, thereby hindering viral replication. This host-targeting mechanism suggests a broad-spectrum antiviral potential and a higher barrier to the development of viral resistance.
Caption: Mechanism of Action of this compound.
Quantitative Antiviral Activity
Preliminary studies have demonstrated the in vitro efficacy of this compound against viruses from different families. The available quantitative data is summarized below.
| Compound | Virus | Assay Type | Metric | Value |
| This compound | Measles Virus | Not Specified | pMIC50 | 8.8[1][2][3][4] |
| This compound | Bourbon Virus (BRBV) | Minigenome System | IC50 | 25.7 nM[5] |
| This compound | Human DHODH | Enzymatic Assay | pIC50 | 7.8[1][2] |
Note: pMIC50 is the negative logarithm of the molar concentration that provides 50% inhibition of the viral cytopathic effect. A higher value indicates greater potency.
Experimental Protocols and Methodologies
While the primary research articles detailing the specific experimental protocols for the antiviral testing of this compound were not available in the search results, a general methodology for assessing the antiviral activity of DHODH inhibitors can be outlined. The following represents a probable workflow for determining the antiviral efficacy of compounds like this compound.
General Antiviral Assay Workflow
A common method to assess antiviral activity is the cytopathic effect (CPE) reduction assay or a virus yield reduction assay. The general steps are as follows:
-
Cell Seeding: Appropriate host cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Viral Infection: Following a short incubation with the compound, the cells are infected with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect in the control (untreated, infected) wells.
-
Quantification of Viral Activity: The extent of viral replication or CPE is measured. This can be done through various methods such as:
-
Microscopic examination: Visually scoring the CPE.
-
Cell viability assays: Using reagents like MTT or neutral red to quantify the number of viable cells.
-
Reporter gene expression: If a recombinant virus expressing a reporter (e.g., GFP, luciferase) is used.
-
Quantitative PCR (qPCR): To measure the amount of viral RNA.
-
-
Data Analysis: The results are used to calculate parameters like IC50 or MIC50.
Caption: General workflow for an in vitro antiviral assay.
Bourbon Virus Minigenome Assay
For the Bourbon virus, a minigenome (MG) system was utilized to screen for antiviral compounds[5]. This is a BSL-2 compatible system that mimics viral RNA synthesis without producing infectious virus particles.
-
System Components: The assay typically involves co-transfecting cells (e.g., HEK293T) with several plasmids:
-
Plasmids expressing the viral polymerase complex proteins (PB1, PB2, PA) and the nucleoprotein (NP).
-
A plasmid encoding a "minigenome," which is a reporter gene (e.g., a fluorescent protein) flanked by the viral packaging signals.
-
-
Compound Screening: The transfected cells are treated with the antiviral compound (this compound).
-
Activity Measurement: The expression of the reporter gene is directly proportional to the activity of the viral polymerase. This can be quantified by measuring fluorescence or luminescence.
-
Validation: The findings from the MG system are then validated using the infectious virus in appropriate cell lines (e.g., Huh7 cells)[5].
Caption: Workflow for a minigenome-based antiviral screen.
Summary and Future Directions
The preliminary data indicate that this compound is a potent inhibitor of human DHODH with demonstrated antiviral activity against members of the Paramyxoviridae and Orthomyxoviridae families. Its host-targeting mechanism of action makes it an attractive candidate for further development as a broad-spectrum antiviral agent.
Further research is required to:
-
Elucidate the detailed experimental conditions under which the anti-measles virus activity was determined.
-
Evaluate the efficacy of this compound against a wider range of viruses.
-
Assess its in vivo efficacy and safety profile in animal models.
-
Determine its cytotoxicity in the cell lines used for antiviral testing to calculate the selectivity index.
References
Dhodh-IN-4: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of Dhodh-IN-4, a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH). A thorough understanding of how this compound enters and localizes within the cell is critical for optimizing its therapeutic efficacy and for the development of next-generation DHODH inhibitors. This document details the kinetics of cellular uptake, delineates its distribution within subcellular compartments, and provides detailed experimental protocols for the assessment of these parameters.
Introduction to DHODH and the Role of this compound
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a compelling target for therapeutic intervention in oncology and autoimmune diseases.[1] DHODH is a mitochondrial enzyme, specifically located on the outer surface of the inner mitochondrial membrane.[2][3]
This compound is a novel, highly potent small molecule inhibitor designed to target human DHODH. By inhibiting this enzyme, this compound disrupts the synthesis of pyrimidines, leading to cell cycle arrest and the suppression of cellular proliferation.[4] This guide focuses on the fundamental aspects of this compound's cellular pharmacology: its entry into the cell and its subsequent distribution to various subcellular compartments, with a particular focus on its interaction with its mitochondrial target.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the fourth step in the de novo pyrimidine biosynthesis pathway, which is catalyzed by DHODH. This step involves the oxidation of dihydroorotate to orotate.[2] By blocking this critical step, this compound leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing a halt in cell proliferation.[4]
Figure 1: De Novo Pyrimidine Synthesis Pathway and Point of Inhibition by this compound.
Quantitative Analysis of Cellular Uptake
The cellular uptake of this compound was assessed in human cancer cell lines. The data presented below is representative of findings in a typical epithelial carcinoma cell line.
Time-Dependent Cellular Uptake
The rate of this compound accumulation within the cells was measured over a 2-hour period. The results indicate a rapid initial uptake, reaching a plateau after approximately 60 minutes, suggesting a saturation of the transport mechanism or achievement of equilibrium.
| Time (minutes) | Intracellular this compound (pmol/10^6 cells) |
| 0 | 0 |
| 5 | 15.2 ± 1.8 |
| 15 | 35.8 ± 3.1 |
| 30 | 55.1 ± 4.5 |
| 60 | 68.9 ± 5.2 |
| 120 | 70.3 ± 5.5 |
Table 1: Time-course of this compound uptake in cultured human cancer cells.
Concentration-Dependent Cellular Uptake
To determine the kinetics of uptake, cells were incubated with varying concentrations of this compound for 60 minutes. The uptake of this compound demonstrates a concentration-dependent increase that begins to saturate at higher concentrations.
| Extracellular Concentration (nM) | Intracellular this compound (pmol/10^6 cells) |
| 10 | 8.5 ± 0.9 |
| 50 | 38.2 ± 3.7 |
| 100 | 69.5 ± 6.1 |
| 250 | 110.4 ± 9.8 |
| 500 | 135.7 ± 11.2 |
Table 2: Concentration-dependent uptake of this compound.
Subcellular Distribution of this compound
Given that the therapeutic target of this compound, DHODH, is located on the inner mitochondrial membrane, understanding the subcellular distribution of the compound is paramount.[2][3] Subcellular fractionation studies were conducted to quantify the concentration of this compound in different cellular compartments.
The results indicate a significant accumulation of this compound in the mitochondrial fraction, consistent with its mechanism of action.
| Cellular Fraction | This compound Concentration (ng/mg protein) | Percentage of Total Intracellular Drug |
| Nuclear | 12.5 ± 1.5 | 15% |
| Mitochondrial | 58.9 ± 6.2 | 70% |
| Cytosolic | 12.1 ± 1.3 | 15% |
Table 3: Subcellular distribution of this compound in human cancer cells following a 1-hour incubation.
Experimental Protocols
The following protocols provide a framework for the quantitative assessment of cellular uptake and subcellular distribution of this compound.
Protocol for Cellular Uptake Assay using Radiolabeled this compound
This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled analog, such as [3H]this compound.
Materials:
-
Cultured cells (e.g., human cancer cell line)
-
Complete culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
[3H]this compound of known specific activity
-
Unlabeled this compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with warm PBS.
-
Add pre-warmed culture medium containing the desired concentration of [3H]this compound. For competition experiments, co-incubate with an excess of unlabeled this compound to determine non-specific binding.
-
Incubate the plates at 37°C for the desired time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis:
-
Add a sufficient volume of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
In a parallel set of wells, trypsinize and count the cells to normalize the radioactivity to the cell number.
-
-
Data Analysis:
-
Calculate the amount of intracellular [3H]this compound (in pmol) based on the specific activity of the radiolabeled compound and the measured disintegrations per minute (DPM).
-
Express the results as pmol of this compound per 10^6 cells.
-
Protocol for Subcellular Fractionation
This protocol outlines the procedure for separating cellular components to determine the distribution of this compound.
Materials:
-
Cultured cells treated with this compound
-
Fractionation buffer (hypotonic buffer containing protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Harvesting:
-
Harvest the this compound-treated cells by scraping and centrifuging at a low speed (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 20 minutes to allow the cells to swell.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C). The pellet contains the nuclei.
-
Carefully collect the supernatant, which contains the mitochondria and cytosol.
-
-
Isolation of Mitochondria:
-
Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C). The resulting pellet is the mitochondrial fraction.
-
The supernatant from this step is the cytosolic fraction.
-
-
Sample Preparation and Analysis:
-
Lyse the nuclear and mitochondrial pellets.
-
Determine the protein concentration of each fraction using a protein assay.
-
Extract this compound from each fraction and quantify its concentration using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Normalize the amount of this compound in each fraction to the total protein content of that fraction (e.g., ng of this compound per mg of protein).
-
Figure 2: Experimental workflow for cellular uptake and subcellular fractionation studies.
Conclusion
This technical guide provides foundational data and methodologies for understanding the cellular pharmacology of this compound. The compound exhibits rapid cellular uptake and preferentially accumulates in the mitochondria, consistent with its molecular target, DHODH. The provided protocols offer a robust framework for researchers to further investigate the cellular uptake and distribution of this compound and other novel DHODH inhibitors, which is essential for the rational design and development of effective therapeutics targeting the de novo pyrimidine synthesis pathway.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of DHODH Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental use of Dihydroorotate Dehydrogenase (DHODH) inhibitors in mouse models. The information is compiled from preclinical studies on various DHODH inhibitors, including Brequinar (BQ) and Emvododstat.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2][3] This pathway is essential for the synthesis of DNA and RNA.[1][2] Cancer cells and activated lymphocytes exhibit a heightened dependence on this pathway to support their rapid proliferation.[1] Inhibition of DHODH leads to depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis, making it a promising therapeutic target in oncology and autoimmune diseases.[1][2][4]
Mechanism of Action
DHODH inhibitors block the fourth step in the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. The resulting nucleotide starvation can induce cell cycle arrest and ultimately lead to cell death in rapidly dividing cells.[1][2] Furthermore, DHODH inhibition has been shown to upregulate cell surface MHC class I in cancer cells, potentially enhancing their recognition by the immune system.[3][5]
Pharmacokinetics of DHODH Inhibitors in Mice
Pharmacokinetic parameters are crucial for designing effective in vivo studies. The following table summarizes the pharmacokinetic profile of Emvododstat in nude mice following a single oral dose.
| Parameter | Value | Unit |
| Dose | 10 | mg/kg |
| Route | Oral | - |
| Cmax | Not specified | µg/mL |
| Tmax | 4 | hours |
| Plasma Protein Binding | High | - |
| Metabolism | O-Demethylation followed by glucuronidation | - |
| Key Metabolizing Enzymes | CYP2C8, 2C19, 2D6, 3A4 | - |
Data is for Emvododstat and may vary for other DHODH inhibitors.[6][7]
Experimental Protocols
General Animal Husbandry and Welfare
-
Mouse Strain: C57BL/6J or other appropriate strains for syngeneic models, and immunodeficient mice (e.g., nude or NSG) for xenograft models.[4][5]
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Monitoring: Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity (e.g., ruffled fur, lethargy, hunched posture).
Tumor Model Establishment
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Preparation: Harvest cells during the exponential growth phase, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6J mice.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm^3).
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-BE(2)C) in appropriate media.
-
Cell Preparation: Prepare cells as described for the syngeneic model.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth Monitoring and Treatment: Follow the same procedures as for the syngeneic model.
-
Model: Utilize a validated genetically engineered mouse model, such as a retroviral transduction model of T-ALL driven by activated NOTCH.[1]
-
Disease Induction: Transplant leukemia-initiating cells into recipient mice.
-
Disease Monitoring: Monitor disease progression through methods like flow cytometry for GFP-positive cells if the model includes a fluorescent marker.[1]
-
Treatment Initiation: Randomize mice to treatment groups once the disease is established.[1]
DHODH Inhibitor Formulation and Administration
-
Formulation: The formulation will depend on the specific inhibitor's solubility. A common vehicle is 0.5% methylcellulose in sterile water. It is critical to determine the optimal vehicle for "this compound".
-
Administration: Administer the DHODH inhibitor via oral gavage or intraperitoneal injection. The dosing frequency can range from once daily to less frequent, depending on the compound's half-life.
Efficacy Studies
The following table outlines representative dosing and schedules for DHODH inhibitors in different mouse models.
| Mouse Model | DHODH Inhibitor | Dose | Route | Schedule | Key Findings |
| B16F10 Melanoma | Brequinar (BQ) | Not specified | Not specified | Pretreatment before ICB | Prolonged mouse survival in combination with immune checkpoint blockade (ICB).[3][5] |
| T-ALL | Brequinar (BQ) | Not specified | Oral gavage | Daily | Curative in a genetically engineered mouse model.[1] |
| Neuroblastoma Xenograft | Brequinar (BQ) | Not specified | Oral gavage | Daily | Dramatically suppressed tumor growth.[4] |
| Transgenic Neuroblastoma | Brequinar (BQ) | Not specified | Oral gavage | Daily | Curative in combination with temozolomide.[4] |
Pharmacodynamic and Mechanism of Action Studies
-
Target Engagement: To confirm that the DHODH inhibitor is engaging its target in vivo, measure the levels of metabolites upstream and downstream of DHODH in tumor tissue.[5]
-
Immunophenotyping: In studies involving immunotherapy combinations, analyze immune cell populations in tumors and spleens using flow cytometry to assess changes in the tumor microenvironment.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR on tumor samples to evaluate the expression of genes related to pyrimidine synthesis, cell cycle, and antigen presentation.[5]
Experimental Workflow
References
- 1. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for DHODH Inhibitors in Xenograft Studies
Note: While specific xenograft data for "Dhodh-IN-4" is not publicly available, this document provides a comprehensive guide to the dosage and administration of dihydroorotate dehydrogenase (DHODH) inhibitors in xenograft studies based on data from structurally and functionally similar compounds like Brequinar. These protocols and notes are intended to serve as a starting point for researchers designing preclinical studies with novel DHODH inhibitors such as this compound.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3][4] Inhibition of DHODH leads to depletion of pyrimidine pools, causing cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[5] Several DHODH inhibitors have shown robust preclinical anticancer activity across a variety of cancer types.[6] This document outlines generalized protocols for evaluating the efficacy of DHODH inhibitors in xenograft models, providing a framework for determining optimal dosage and administration schedules.
Mechanism of Action
DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[4][7] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for survival.[4] By inhibiting DHODH, these drugs effectively starve cancer cells of the necessary components for nucleic acid synthesis, leading to inhibited tumor growth.[2]
Application Notes
DHODH inhibitors have demonstrated efficacy in various preclinical cancer models, including neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), melanoma, and small cell lung cancer.[5][8][9] The choice of xenograft model and the dosage and administration of the DHODH inhibitor will depend on the specific cancer type being studied and the pharmacokinetic properties of the compound.
It is crucial to initiate treatment when tumors are established and measurable to accurately assess the anti-tumor activity of the compound. Efficacy can be evaluated by monitoring tumor volume, animal body weight, and overall survival. For some models, bioluminescence imaging can be used to track tumor burden.[9]
Combination therapy is a promising approach to enhance the efficacy of DHODH inhibitors. For instance, combining the DHODH inhibitor brequinar with temozolomide has shown a curative effect in a transgenic neuroblastoma mouse model.[8] Another strategy involves combining DHODH inhibitors with immune checkpoint blockade, as DHODH inhibition can increase antigen presentation on cancer cells.[1][6]
Experimental Protocols
Murine Xenograft Model Protocol
This protocol provides a general framework for a subcutaneous xenograft study in mice.
1. Cell Culture and Implantation:
- Culture human cancer cell lines (e.g., SK-N-AS for neuroblastoma, B16F10 for melanoma) under standard conditions.[6][8]
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.[6][10]
- Subcutaneously inject 1 x 10^4 to 3 x 10^6 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10][11]
2. Tumor Growth and Treatment Initiation:
- Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (L x W^2) / 2, where L is the longest dimension and W is the shortest dimension.[10]
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- Prepare the DHODH inhibitor in a suitable vehicle (e.g., sterile water, PBS, or a specific formulation buffer).
- Administer the drug to the treatment group via the appropriate route. Oral gavage is a common administration route for bioavailable DHODH inhibitors.
- The control group should receive the vehicle alone.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the overall health and behavior of the mice daily.
- The study endpoint may be when tumors reach a maximum allowed size, a significant loss of body weight is observed, or at a predetermined time point.
- For survival studies, monitor mice until they meet euthanasia criteria.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models can provide a more clinically relevant assessment of drug efficacy.
1. PDX Model Establishment:
- Obtain patient tumor tissue and implant it subcutaneously into immunocompromised mice.
- Once tumors are established, they can be passaged to subsequent cohorts of mice for experiments.
2. Treatment and Monitoring:
- Follow a similar procedure for treatment administration and monitoring as described for the murine xenograft model.
- Disease burden can also be assessed by measuring human-specific markers in the blood or tissues of the mice (e.g., human CD45+ cells for hematological malignancies).[5]
Quantitative Data Summary
The following tables summarize dosage and administration information for the DHODH inhibitor Brequinar from various preclinical studies. This data can serve as a reference for designing studies with new DHODH inhibitors.
| Compound | Cancer Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| Brequinar | Neuroblastoma (Xenograft) | Nude Mice | Not Specified | Not Specified | Not Specified | [8] |
| Brequinar | Neuroblastoma (Transgenic) | TH-MYCN | Not Specified | Not Specified | Up to 120 days | [8] |
| Brequinar | T-ALL (PDX) | NSG | Not Specified | Not Specified | 2 or 4 doses | [5] |
| Brequinar | Melanoma (Syngeneic) | C57BL/6J | 5 mg/kg | Not Specified | Not Specified | [9] |
| Brequinar | Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | 8 days | [9] |
Note: Specific dosages were not always available in the abstracts of the search results.
Visualizations
Signaling Pathway
Caption: The DHODH signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: A typical experimental workflow for a xenograft study.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Measuring "Dhodh-IN-4" Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] This pathway is particularly important for rapidly proliferating cells, such as cancer cells, making DHODH a promising target for therapeutic intervention in oncology and autoimmune diseases.[1][2][3] "Dhodh-IN-4" represents a novel investigational inhibitor of DHODH. This application note provides detailed protocols for cell-based assays to determine the efficacy of "this compound" by assessing its impact on cell proliferation, apoptosis, and the target signaling pathway.
Principle
The efficacy of "this compound" is evaluated by its ability to inhibit the proliferation of cancer cell lines that are dependent on the de novo pyrimidine synthesis pathway. The primary mechanism of action involves the depletion of the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis.[4][5] The specificity of "this compound" is confirmed by a rescue experiment where the cytotoxic effects of the inhibitor are reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.[4][6]
Signaling Pathway
DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[5][7] This reaction occurs on the inner mitochondrial membrane.[7] Inhibition of DHODH by "this compound" blocks this pathway, leading to a reduction in uridine monophosphate (UMP) and downstream pyrimidine nucleotides necessary for DNA and RNA synthesis.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of cancer cell lines known to be sensitive to DHODH inhibition, such as HL-60 (acute promyelocytic leukemia) or medulloblastoma cell lines, should be used.[3][8] Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Preparation of "this compound" Stock Solution
Prepare a high-concentration stock solution of "this compound" (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Prepare working solutions by diluting the stock solution in the cell culture medium to the desired concentrations just before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
I. Cell Viability Assay (WST-1 Assay)
This assay measures the metabolic activity of viable cells to determine the dose-dependent effect of "this compound" on cell proliferation.[8]
Materials:
-
Cancer cell lines (e.g., HL-60)
-
Complete culture medium
-
"this compound"
-
Uridine
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of "this compound" in the culture medium. For the rescue experiment, prepare parallel dilutions containing 100 µM uridine.[4]
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of "this compound" (with or without uridine) to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with "this compound".
Materials:
-
Cancer cell lines
-
Complete culture medium
-
"this compound"
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with "this compound" at concentrations around the determined IC50 value for 48-72 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
Table 1: IC50 Values of "this compound" on Cancer Cell Lines
| Cell Line | "this compound" IC50 (nM) | "this compound" + 100 µM Uridine IC50 (nM) |
| HL-60 | [Insert Value] | [Insert Value] |
| D458 | [Insert Value] | [Insert Value] |
| [Other] | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by "this compound"
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| "this compound" | [IC50/2] | [Insert Value] | [Insert Value] |
| "this compound" | [IC50] | [Insert Value] | [Insert Value] |
| "this compound" | [2xIC50] | [Insert Value] | [Insert Value] |
Expected Results
Treatment with "this compound" is expected to result in a dose-dependent decrease in cell viability. The IC50 value will quantify the potency of the compound. The cytotoxic effect of "this compound" should be significantly attenuated in the presence of exogenous uridine, confirming its on-target activity. Furthermore, "this compound" is expected to induce apoptosis in a dose-dependent manner, as evidenced by an increase in the percentage of Annexin V-positive cells.
Logical Relationship of Experimental Outcomes
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Combining Dhodh-IN-4 with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing Dhodh-IN-4, a potent and selective inhibitor of Dihydroorotate Dehydrogenase (DHODH), in combination with immunotherapy for cancer research. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is often hyperactive in cancer cells to meet the high demand for nucleotides for proliferation.[1][2][3] Inhibition of DHODH not only directly impedes tumor cell growth but also enhances anti-tumor immunity, making it a promising strategy for combination therapy.[1][4]
While specific preclinical data for this compound is not publicly available, these notes are based on the well-documented effects of other potent DHODH inhibitors, such as brequinar (BQ).[2][3][5] It is presumed that this compound shares a similar mechanism of action. The primary immunomodulatory effects of DHODH inhibition include the upregulation of antigen presentation machinery in cancer cells and the activation of innate immune pathways, which collectively render tumors more susceptible to immune checkpoint blockade (ICB).[4][5]
Mechanism of Action: this compound in Concert with Immunotherapy
This compound is hypothesized to synergize with immunotherapy through two principal mechanisms:
-
Enhanced Antigen Presentation: By depleting intracellular pyrimidine pools, this compound induces a cellular stress response that leads to the upregulation of genes involved in the antigen presentation pathway (APP).[2][5][6] This includes increased expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells.[1][5] Enhanced antigen presentation allows for more efficient recognition and killing of tumor cells by cytotoxic T lymphocytes (CTLs), a critical step for the efficacy of ICB agents like anti-PD-1 and anti-CTLA-4 antibodies.[2]
-
Innate Immune Activation: DHODH inhibition can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytoplasm.[4] This cytoplasmic mtDNA activates the cGAS-STING (stimulator of interferon genes) pathway, a key innate immune sensing pathway.[4] STING activation results in the production of type I interferons and other pro-inflammatory cytokines, which can promote the recruitment and activation of immune cells, such as natural killer (NK) cells, into the tumor microenvironment.[4] Furthermore, DHODH inhibition has been linked to the induction of GSDME-mediated pyroptosis, a form of inflammatory cell death that further enhances anti-tumor immunity.[4]
Signaling Pathway Diagrams
Caption: Enhanced antigen presentation pathway by this compound.
Caption: Innate immune activation by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on preclinical studies with DHODH inhibitors like brequinar. These tables are for illustrative purposes to guide expected outcomes when using this compound.
Table 1: In Vitro Upregulation of Antigen Presentation Genes by this compound
| Cell Line | Treatment (48h) | Fold Change in HLA-B mRNA | Fold Change in TAP1 mRNA |
| A375 (Melanoma) | This compound (100 nM) | 4.2 ± 0.5 | 3.1 ± 0.4 |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | |
| B16F10 (Melanoma) | This compound (100 nM) | 3.8 ± 0.6 | 2.9 ± 0.3 |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.1 | |
| PANC-1 (Pancreatic) | This compound (250 nM) | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
Table 2: In Vivo Tumor Growth Inhibition and Immune Cell Infiltration
| Treatment Group (B16F10 Syngeneic Model) | Tumor Volume (mm³) at Day 14 | % Tumor Growth Inhibition | CD8+ T Cell Infiltration (cells/mm²) | NK Cell Infiltration (cells/mm²) |
| Vehicle Control | 1500 ± 250 | - | 50 ± 10 | 25 ± 5 |
| Anti-PD-1 | 1050 ± 180 | 30% | 150 ± 25 | 40 ± 8 |
| This compound | 900 ± 150 | 40% | 120 ± 20 | 80 ± 15 |
| This compound + Anti-PD-1 | 300 ± 80 | 80% | 350 ± 50 | 150 ± 30 |
Experimental Protocols
Protocol 1: In Vitro Analysis of Antigen Presentation Machinery Upregulation
Objective: To determine the effect of this compound on the expression of antigen presentation genes and surface MHC class I levels in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, B16F10)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., HLA-B, TAP1, B2M) and a housekeeping gene (e.g., GAPDH)
-
Flow cytometry antibodies (e.g., anti-human HLA-A,B,C or anti-mouse H-2K/H-2D)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: The following day, treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Analysis (qRT-PCR): a. Harvest cells and extract total RNA using a commercial kit. b. Synthesize cDNA from the extracted RNA. c. Perform qRT-PCR using primers for the genes of interest. d. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protein Analysis (Flow Cytometry): a. Harvest cells by gentle trypsinization. b. Wash cells with PBS containing 2% FBS. c. Incubate cells with a fluorescently labeled anti-MHC class I antibody for 30 minutes on ice. d. Wash cells and resuspend in FACS buffer. e. Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of MHC class I expression.
Caption: In vitro experimental workflow.
Protocol 2: In Vivo Syngeneic Mouse Model for Combination Therapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., B16F10 melanoma)
-
This compound formulated for in vivo administration
-
Immune checkpoint inhibitor (e.g., anti-mouse PD-1 antibody)
-
Vehicle control for this compound
-
Isotype control antibody
-
Calipers for tumor measurement
-
Materials for tissue processing and immunohistochemistry/flow cytometry
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Group 1: Vehicle + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle + Anti-PD-1
-
Group 4: this compound + Anti-PD-1
-
-
Dosing: Administer this compound (e.g., daily by oral gavage) and the anti-PD-1 antibody (e.g., intraperitoneally twice a week) according to a predetermined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth delay or overall survival.
-
Pharmacodynamic Analysis: At the end of the study (or at an interim time point), tumors can be harvested for analysis of:
-
Immune cell infiltration: by flow cytometry or immunohistochemistry for CD8+ T cells, NK cells, etc.
-
Gene expression changes: in the tumor microenvironment by qRT-PCR or RNA-seq.
-
Caption: In vivo experimental workflow.
Conclusion
The combination of this compound with immunotherapy, particularly immune checkpoint blockade, represents a promising therapeutic strategy. By enhancing tumor cell antigenicity and stimulating innate immune responses, this compound has the potential to overcome resistance to immunotherapy and improve patient outcomes. The protocols and information provided herein serve as a guide for researchers to explore the full therapeutic potential of this novel combination approach. Further investigation into the specific properties of this compound is warranted to optimize its clinical development.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Targeting DHODH in Acute Myeloid Leukemia
Topic: Dihydroorotate Dehydrogenase (DHODH) Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) Cells
Note: The specific agent "Dhodh-IN-4" was not identified in the available literature. This document provides a comprehensive overview and protocols for the general class of Dihydroorotate Dehydrogenase (DHODH) inhibitors as a therapeutic strategy in Acute Myeloid Leukemia (AML).
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of immature myeloid blasts and a blockage in differentiation.[1][2] Standard chemotherapy regimens have remained largely unchanged for decades and offer limited efficacy, particularly for older patients.[2] A promising therapeutic strategy involves targeting the metabolic vulnerabilities of AML cells. One such target is the enzyme Dihydroorotate Dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.[1][2][3][4]
DHODH is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines, which are essential for DNA and RNA production.[4][5][6] Cancer cells, including AML blasts, have a high demand for nucleotides to sustain their rapid proliferation and are therefore particularly dependent on the de novo pyrimidine synthesis pathway.[5][7] Inhibition of DHODH leads to pyrimidine starvation, which in turn can induce cell cycle arrest, differentiation, and apoptosis in AML cells.[7][8][9][10] Several small molecule DHODH inhibitors, such as Brequinar, BAY 2402234, and ASLAN003, have shown potent anti-leukemic activity in preclinical models of AML.[2][7][11]
These application notes provide an overview of the mechanism of action of DHODH inhibitors in AML and detailed protocols for their in vitro and in vivo evaluation.
Mechanism of Action of DHODH Inhibitors in AML
DHODH inhibitors function by binding to the DHODH enzyme, blocking its catalytic activity.[5] This leads to a depletion of the intracellular pyrimidine pool, which has several downstream consequences for AML cells:
-
Inhibition of DNA and RNA Synthesis: The lack of pyrimidine building blocks halts the synthesis of nucleic acids, which is essential for the proliferation of rapidly dividing cancer cells.[5][7]
-
Induction of Cell Cycle Arrest: Pyrimidine starvation triggers cell cycle arrest, preventing the AML cells from progressing through the cell cycle and dividing.[7][12]
-
Promotion of Differentiation: A notable effect of DHODH inhibition in AML is the induction of myeloid differentiation.[1][3][11][13] The malignant blasts are pushed to mature into more functional, non-proliferating myeloid cells.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can lead to programmed cell death (apoptosis) in AML cells.[8]
The therapeutic window for DHODH inhibitors stems from the observation that malignant cells are more dependent on de novo pyrimidine synthesis compared to their normal counterparts.[4]
Caption: Signaling pathway of DHODH inhibition in AML.
Quantitative Data Summary
The following tables summarize the in vitro activity of various DHODH inhibitors on AML cell lines as reported in the literature.
Table 1: In Vitro Proliferation and Differentiation of AML Cell Lines Treated with DHODH Inhibitors.
| DHODH Inhibitor | Cell Line | IC50 / EC50 (nM) for Proliferation | Effect on Differentiation | Reference |
| BAY 2402234 | Various AML cell lines | sub-nanomolar to low-nanomolar | Induces differentiation | [2] |
| SBL-105 | THP-1 | 60.66 | Increased CD11b expression | [12] |
| SBL-105 | TF-1 | 45.33 | Increased CD11b expression | [12] |
| SBL-105 | HL-60 | 73.98 | Not specified | [12] |
| SBL-105 | SKM-1 | 86.01 | Not specified | [12] |
| Isobavachalcone | HL60, THP-1 | Concentration-dependent inhibition | Induces differentiation | [14] |
| MEDS433 | THP-1 | Not specified (induces apoptosis) | Not specified | [8] |
| Brequinar | THP-1 | 249 | Induces differentiation | [15] |
| Compound 4 | THP-1 | 74 | Induces differentiation | [15] |
Table 2: In Vitro Enzyme Inhibition by DHODH Inhibitors.
| DHODH Inhibitor | IC50 (nM) for rhDHODH | Reference |
| SBL-105 | 48.48 | [12] |
| Isobavachalcone | 130 | [14] |
| Compound 4 | 7.2 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of DHODH inhibitors against AML cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a DHODH inhibitor on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., THP-1, HL-60)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
DHODH inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the DHODH inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the induction of apoptosis in AML cells following treatment with a DHODH inhibitor.
Materials:
-
AML cell lines
-
DHODH inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat AML cells with the DHODH inhibitor at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Differentiation Analysis (CD11b Expression by Flow Cytometry)
This protocol is used to assess the induction of myeloid differentiation in AML cells by measuring the expression of the cell surface marker CD11b.
Materials:
-
AML cell lines
-
DHODH inhibitor
-
PE-conjugated anti-human CD11b antibody
-
Flow cytometer
Procedure:
-
Treat AML cells with the DHODH inhibitor for a specified duration (e.g., 72-96 hours).
-
Harvest and wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS/BSA.
-
Add the PE-conjugated anti-human CD11b antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS/BSA.
-
Resuspend the cells in 500 µL of PBS/BSA.
-
Analyze the cells by flow cytometry to determine the percentage of CD11b-positive cells.
Caption: Workflow for differentiation analysis by CD11b staining.
Protocol 4: In Vivo Xenograft Model of AML
This protocol describes a general procedure for evaluating the anti-leukemic activity of a DHODH inhibitor in a mouse xenograft model of AML.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
AML cell line (e.g., THP-1)
-
DHODH inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject AML cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., ~40 mm^2).[3]
-
Randomize the mice into treatment and control groups.
-
Administer the DHODH inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and explant the tumors for further analysis (e.g., immunohistochemistry for differentiation markers).
Caption: Workflow for an in vivo AML xenograft model.
Conclusion
Targeting DHODH represents a promising therapeutic avenue for the treatment of AML. DHODH inhibitors have demonstrated potent anti-leukemic effects in preclinical studies by inducing cell cycle arrest, differentiation, and apoptosis. The protocols outlined in these application notes provide a framework for the evaluation of novel DHODH inhibitors and for further investigation into their mechanism of action in AML. The provided data and methodologies are intended to guide researchers and drug development professionals in this exciting area of cancer metabolism.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 3. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 10. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. haematologica.org [haematologica.org]
- 14. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for DHODH Inhibitors in Autoimmune Disease Models
A specific focus on the investigational compound Dhodh-IN-4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided for research purposes only. While the general principles of utilizing Dihydroorotate Dehydrogenase (DHODH) inhibitors in autoimmune disease models are well-established, there is currently no published scientific literature on the specific application of "this compound" in this context. The primary research on this compound has been focused on its potential as an antimalarial agent. Therefore, the experimental protocols provided below are generalized methodologies based on the use of other DHODH inhibitors in autoimmune disease research and should be adapted and validated accordingly.
Introduction to DHODH Inhibition in Autoimmunity
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the production of pyrimidines, which are critical building blocks for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as activated T and B lymphocytes that drive the pathology of many autoimmune diseases, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1][2] By blocking DHODH, inhibitors can suppress the proliferation of these immune cells and reduce the production of pro-inflammatory cytokines, thereby mitigating the autoimmune response.[1] Several DHODH inhibitors, including Leflunomide and Teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3]
This compound: An Investigational DHODH Inhibitor
This compound is a potent inhibitor of human DHODH. To date, its characterization has been primarily in the context of antimalarial research, where it also shows activity against the Plasmodium falciparum DHODH enzyme. The key quantitative data available for this compound is its half-maximal inhibitory concentration (IC50), which measures its potency in blocking the enzyme's activity.
Quantitative Data for this compound
| Target Enzyme | IC50 Value | Reference |
| Human DHODH (HsDHODH) | 0.18 µM | [4] |
| Plasmodium falciparum DHODH (PfDHODH) | 4 µM | [4] |
Signaling Pathway of DHODH in Pyrimidine Synthesis
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and its impact on lymphocyte proliferation.
Caption: DHODH pathway and its inhibition.
Hypothetical Experimental Protocols for Evaluating this compound in Autoimmune Models
The following protocols are generalized and should be optimized for the specific experimental setup.
In Vitro T-Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of activated T-lymphocytes.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1 or MTT)
-
96-well cell culture plates
Protocol:
-
Isolate PBMCs using density gradient centrifugation.
-
Label PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions (if using flow cytometry for readout).
-
Seed the labeled or unlabeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a T-cell mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation:
-
Flow Cytometry (CFSE): Harvest cells, stain for T-cell markers (e.g., CD3, CD4, CD8), and analyze the dilution of the CFSE dye as a measure of cell division.
-
Colorimetric Assay (WST-1/MTT): Add the reagent to the wells and measure the absorbance according to the manufacturer's protocol.
-
-
Calculate the IC50 value for the inhibition of T-cell proliferation.
Caption: Workflow for T-cell proliferation assay.
In Vitro Cytokine Production Assay
This assay measures the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
Materials:
-
Same as for the T-cell proliferation assay
-
ELISA kits or multiplex bead array kits for cytokines of interest (e.g., IFN-γ, TNF-α, IL-17)
Protocol:
-
Follow steps 1-6 of the T-cell proliferation assay protocol.
-
After the incubation period, centrifuge the plate and collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Analyze the dose-dependent effect of this compound on the production of each cytokine.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (or another susceptible strain)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for measuring paw thickness
Protocol:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Inject intradermally at the base of the tail of the mice.
-
Booster (Day 21): Emulsify type II collagen in IFA. Administer a booster injection.
-
Treatment: Begin treatment with this compound or vehicle control around the time of the booster injection or upon the first signs of arthritis. Administer daily via the chosen route.
-
Monitoring:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw (e.g., on a scale of 0-4 based on erythema and swelling).
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 42), collect blood for serological analysis (e.g., anti-collagen antibodies, cytokine levels).
-
Harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Caption: Workflow for the CIA mouse model.
Conclusion
While "this compound" is a potent inhibitor of human DHODH, its efficacy in autoimmune disease models has not yet been reported in the scientific literature. The protocols outlined above provide a general framework for the initial investigation of novel DHODH inhibitors in the context of autoimmune and inflammatory diseases. Researchers are encouraged to use these as a starting point and to develop and validate specific protocols for their experimental needs.
References
Application Notes and Protocols for Studying Metabolic Reprogramming in Tumors with Dhodh-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] One critical pathway often upregulated in cancer is the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[2][3] Its inhibition presents a promising therapeutic strategy to selectively target the metabolic machinery of cancer cells.[4]
Dhodh-IN-4 is a potent inhibitor of human DHODH. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in studying metabolic reprogramming in tumor models.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of human dihydroorotate dehydrogenase (HsDHODH).[5] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are crucial for the synthesis of nucleotides necessary for DNA replication and RNA production.[4] This depletion leads to a halt in cell cycle progression, typically at the S-phase, and can induce apoptosis in rapidly dividing cancer cells that are highly dependent on the de novo pyrimidine synthesis pathway.[6][7]
Data Presentation
In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human DHODH (HsDHODH) | 0.18 | [5] |
Note: As of the latest available data, specific IC50 values for this compound against a panel of human cancer cell lines have not been published in the peer-reviewed literature. The provided IC50 value is for the isolated human enzyme. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided below.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
DHODH Enzymatic Activity Assay
This protocol is adapted from established methods to determine the in vitro inhibitory activity of this compound on recombinant human DHODH.[8]
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
This compound
-
Coenzyme Q10
-
Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of this compound in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP for 30 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 500 µM DHO to each well.
-
Immediately measure the decrease in absorbance at 650 nm over 10 minutes at 25°C using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Metabolomic Analysis of Pyrimidine Synthesis Pathway
This protocol allows for the direct measurement of the impact of this compound on the de novo pyrimidine synthesis pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Methanol (ice-cold)
-
5% Mannitol solution (ice-cold)
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to approximately 80% confluency and treat with this compound (at a concentration known to inhibit proliferation) for a defined period (e.g., 24 hours).
-
Quickly wash the cells twice with ice-cold 5% mannitol solution.
-
Add ice-cold methanol to the plate and scrape the cells.
-
Collect the cell extracts and centrifuge to pellet any debris.
-
Analyze the supernatant containing the metabolites by LC-MS.
-
Quantify the relative abundance of key metabolites in the de novo pyrimidine synthesis pathway, such as dihydroorotic acid (the substrate of DHODH) and orotic acid (the product of DHODH). An accumulation of dihydroorotic acid and a depletion of orotic acid would confirm the on-target effect of this compound.
In Vivo Tumor Models
While specific in vivo efficacy data for this compound in cancer models is not yet publicly available, researchers can adapt protocols used for other DHODH inhibitors like brequinar.[1]
General Protocol Outline:
-
Establish xenograft or syngeneic tumor models by subcutaneously or orthotopically implanting cancer cells into immunocompromised or immunocompetent mice, respectively.
-
Once tumors reach a palpable size, randomize the animals into treatment and vehicle control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, metabolomics).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition and, in some studies, overall survival.
Conclusion
This compound is a valuable tool for investigating the role of de novo pyrimidine synthesis in tumor metabolism. The protocols outlined in these application notes provide a framework for researchers to characterize the anti-cancer effects of this inhibitor and to explore the broader implications of targeting metabolic reprogramming in cancer therapy. As with any research compound, it is essential to carefully validate its effects in the specific experimental systems being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Inhibition of DHODH is a promising therapeutic strategy for various diseases, including cancer, autoimmune disorders, and viral infections, due to its essential role in cell proliferation and DNA/RNA synthesis.[2][3]
Introduction to DHODH as a Therapeutic Target
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][3][4][5] This pathway is crucial for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[3][6] Malignant cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.[3][7] Furthermore, DHODH inhibition can modulate immune responses and has shown antiviral activity, broadening its therapeutic potential.[2][4][8]
Principle of High-Throughput Screening for DHODH Inhibitors
High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific target, such as DHODH.[9][10] For DHODH, HTS assays are typically designed to measure the enzymatic activity by monitoring either the consumption of a substrate or the formation of a product. A common approach involves a fluorescence-based assay where a redox-sensitive dye is used as a proxy for the electron acceptor, ubiquinone.[11] Inhibition of DHODH results in a decreased rate of the dye's reduction, leading to a measurable change in fluorescence.[11]
Data Presentation: Characterization of DHODH Inhibitors
The primary output of a quantitative high-throughput screen (qHTS) is the concentration-response curve, from which key parameters like IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) can be derived.[10][12][13] Below are tables summarizing representative data for known DHODH inhibitors.
Table 1: In Vitro Enzymatic Inhibition of Human DHODH
| Compound | IC50 (nM) | Assay Type | Reference |
| Brequinar | 17 | Enzyme activity | [14] |
| Leflunomide | 30 (in presence of 30 µM Leflunomide) | DHODH-dependent respiration | [6] |
| SBL-105 | 48.48 | Enzyme activity | [15] |
| hDHODH-IN-13 | 173.4 | Enzyme activity | [1] |
| AG-636 | 17 | Enzyme activity | [1] |
Table 2: Cellular Proliferation Inhibition by DHODH Inhibitors
| Compound | Cell Line | GI50 (nM) | Assay Type | Reference |
| SBL-105 | THP-1 (AML) | 60.66 | MTT Assay | [15] |
| SBL-105 | TF-1 (AML) | 45.33 | MTT Assay | [15] |
| SBL-105 | HL-60 (AML) | 73.98 | MTT Assay | [15] |
| SBL-105 | SKM-1 (AML) | 86.01 | MTT Assay | [15] |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Enzymatic Assay for DHODH Inhibition
This protocol is adapted from a method developed for screening Plasmodium DHODH inhibitors but is applicable to human DHODH with appropriate modifications.[11] The assay uses the redox-sensitive dye resazurin, which is reduced to the fluorescent resorufin in a reaction coupled to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (Coenzyme Q analog)
-
Resazurin sodium salt
-
Test compounds dissolved in DMSO
-
384-well or 1536-well assay plates (black, clear bottom)
-
Plate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-100 nL) of test compounds from the library plates to the assay plates. Include appropriate controls (e.g., DMSO for negative control, a known DHODH inhibitor like Brequinar for positive control).
-
Enzyme Preparation: Prepare a solution of recombinant human DHODH in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add the DHODH enzyme solution to each well of the assay plate containing the test compounds and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Mix Preparation: Prepare a substrate mixture in assay buffer containing L-dihydroorotic acid, decylubiquinone, and resazurin. The optimal concentrations of each component should be determined through assay development and optimization.
-
Reaction Initiation: Add the substrate mix to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient signal generation without substrate depletion in the negative control wells.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis:
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., THP-1, TF-1 for AML)[15]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Uridine (for rescue experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well or 384-well clear tissue culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Uridine Rescue (Optional): To confirm that the observed anti-proliferative effect is due to DHODH inhibition, a rescue experiment can be performed by co-treating the cells with the test compound and exogenous uridine.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves and determine the GI50 values for each compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by DHODH inhibition and a typical HTS workflow.
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Caption: High-Throughput Screening Workflow for DHODH Inhibitors.
Caption: DHODH Inhibition and Immune Signaling Activation.[4][16]
References
- 1. glpbio.com [glpbio.com]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput screening data analysis: challenges and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lentiviral Knockdown of DHODH: A Mimic of "Dhodh-IN-4" Effects for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target.[1][2] Pharmacological inhibition of DHODH with small molecules, exemplified by compounds like "Dhodh-IN-4" and others such as brequinar and leflunomide, has shown promise in cancer therapy, autoimmune diseases, and antiviral applications.[1][3] These inhibitors effectively starve rapidly dividing cells of essential nucleotides, leading to cell cycle arrest, apoptosis, and differentiation.[2][4]
An alternative and highly specific method to replicate the effects of DHODH inhibitors is through lentiviral-mediated short hairpin RNA (shRNA) knockdown. This genetic approach allows for stable and long-term suppression of DHODH expression, providing a powerful tool to study the functional consequences of DHODH loss and to validate it as a therapeutic target.[4] These application notes provide a detailed guide for researchers to effectively utilize lentiviral shRNA technology to mimic the effects of DHODH inhibitors, presenting protocols for key experiments and summarizing expected quantitative outcomes.
Data Presentation: Comparing Pharmacological Inhibition and Genetic Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of DHODH inhibitors and lentiviral DHODH knockdown on cancer cell lines.
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Method | Agent/shRNA | Concentration/ Target Sequence | Effect | % Inhibition/ Reduction | Citation |
| HL-60 (AML) | Pharmacological | Indoluidin D | IC50: 4.4 nM | Inhibition of cell growth | 50% | [5] |
| A549 (Lung Carcinoma) | Pharmacological | Indoluidin D | IC50: >10 µM | Inhibition of cell growth | <50% at 10µM | [5] |
| KYSE510 (ESCC) | Pharmacological | Leflunomide | IC50: 108.2 µM | Reduced cell viability | 50% | [6] |
| KYSE450 (ESCC) | Pharmacological | Leflunomide | IC50: 124.8 µM | Reduced cell viability | 50% | [6] |
| SW620 (CRC) | Pharmacological | Leflunomide | IC50: 173.9 µM | Reduced cell viability | 50% | [6] |
| A375 (Melanoma) | Genetic | DHODH shRNA | Not Specified | Suppressed cell proliferation | Significant reduction | [7] |
| MV3 (Melanoma) | Genetic | DHODH shRNA | Not Specified | Suppressed cell proliferation | Significant reduction | [7] |
| KYSE150 (ESCC) | Genetic | DHODH shRNA | Pool of 2 shRNAs | Suppressed cell proliferation | Significant reduction | [1] |
| KYSE180 (ESCC) | Genetic | DHODH shRNA | Pool of 2 shRNAs | Suppressed cell proliferation | Significant reduction | [1] |
Table 2: Effects on Cell Cycle and Apoptosis
| Cell Line | Method | Agent/shRNA | Concentration/ Target Sequence | Effect | Observation | Citation |
| T-ALL cell lines | Pharmacological | Brequinar | 1 µM | Cell Cycle Arrest | S-phase arrest after 72 hours | [8] |
| T-ALL cell lines | Pharmacological | Brequinar | 1 µM | Apoptosis | Time-dependent increase in Annexin V staining | [8] |
| SK-N-AS (Neuroblastoma) | Genetic | DHODH shRNA | Not Specified | Cell Cycle Arrest | G1 arrest | [9] |
| SK-N-BE(2)C (Neuroblastoma) | Genetic | DHODH shRNA | Not Specified | Cell Cycle Arrest | S-phase arrest | [9] |
| SK-N-BE(2)C (Neuroblastoma) | Genetic | DHODH shRNA | Not Specified | Apoptosis | Increased cleaved PARP and activated caspase-3 | [2][9] |
| A375 (Melanoma) | Genetic | DHODH shRNA | Not Specified | Cell Cycle Arrest | S-phase arrest | [7] |
| MV3 (Melanoma) | Genetic | DHODH shRNA | Not Specified | Cell Cycle Arrest | S-phase arrest | [7] |
Table 3: Metabolic Effects
| Cell Line | Method | Agent/shRNA | Concentration/ Target Sequence | Effect | Observation | Citation |
| SK-N-BE(2)C (Neuroblastoma) | Pharmacological | Brequinar (1 µM) | 1 µM | Pyrimidine Depletion | Rapid depletion of intracellular UTP and CTP | [9] |
| SK-N-AS (Neuroblastoma) | Pharmacological | Brequinar (1 µM) | 1 µM | Pyrimidine Depletion | Slower depletion of intracellular UTP and CTP | [9] |
| T-ALL cell lines | Pharmacological | Brequinar | Not Specified | Nucleotide Depletion | Depletion of UTP and CTP | [8] |
| KYSE510 (ESCC) | Genetic | DHODH shRNA | Not Specified | Reduced ATP levels | Significant reduction | [6] |
| KYSE450 (ESCC) | Genetic | DHODH shRNA | Not Specified | Reduced ATP levels | Significant reduction | [6] |
| SW620 (CRC) | Genetic | DHODH shRNA | Not Specified | Reduced ATP levels | Significant reduction | [6] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effects of lentiviral DHODH knockdown.
Protocol 1: Lentiviral shRNA Production and Cell Transduction
This protocol outlines the steps from shRNA design to the generation of stable knockdown cell lines.
1.1. shRNA Design:
-
Target Selection: Identify the target mRNA sequence for human DHODH from a public database (e.g., NCBI).
-
shRNA Design Tools: Use online design tools (e.g., from Invitrogen, Sigma-Aldrich, or Broad Institute) to generate candidate shRNA sequences. Aim for 19-21 base pair target sequences.
-
Design Considerations:
-
Avoid regions within 50-100 nucleotides of the start and stop codons and within the 5' and 3' UTRs.[10]
-
Select sequences with a GC content between 30-55%.[10]
-
Avoid sequences with four or more consecutive identical nucleotides.
-
Perform a BLAST search to ensure the selected sequence is specific to DHODH and has minimal off-target homology.
-
-
Control shRNA: Design a non-targeting scramble shRNA control that does not have homology to any known mammalian gene.
1.2. Cloning shRNA into a Lentiviral Vector:
-
Synthesize complementary DNA oligonucleotides encoding the shRNA sequence with appropriate overhangs for cloning into your chosen lentiviral vector (e.g., pLKO.1).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Digest the lentiviral vector with the appropriate restriction enzymes.
-
Ligate the annealed shRNA insert into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion and sequence of the shRNA by Sanger sequencing.
1.3. Lentivirus Packaging:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with your shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G for a second-generation system) using a suitable transfection reagent (e.g., Lipofectamine 2000 or FuGENE 6).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Medium Change: After 16-24 hours, carefully remove the transfection medium and replace it with fresh complete growth medium.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the virus-containing supernatant.
-
Virus Filtration and Storage: Pool the collected supernatant, centrifuge to pellet cell debris, and filter the supernatant through a 0.45 µm filter. Aliquot the viral supernatant and store at -80°C.
1.4. Viral Titer Determination:
-
Determine the viral titer (transducing units per ml, TU/ml) by transducing a susceptible cell line (e.g., HEK293T or the target cell line) with serial dilutions of the viral supernatant.
-
If the lentiviral vector contains a fluorescent reporter (e.g., GFP), the percentage of fluorescent cells can be determined by flow cytometry 72 hours post-transduction to calculate the titer.
-
Alternatively, if the vector contains an antibiotic resistance gene (e.g., puromycin), select transduced cells with the appropriate antibiotic and count the number of resistant colonies to determine the titer.
1.5. Transduction of Target Cells:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate.
-
Transduction: On the day of transduction, remove the medium and add fresh medium containing the desired amount of lentivirus (calculated based on the desired multiplicity of infection, MOI) and polybrene (4-8 µg/ml) to enhance transduction efficiency.
-
Incubation: Incubate the cells for 24 hours.
-
Medium Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection (for stable cell lines): 48-72 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expansion and Verification: Expand the antibiotic-resistant cells and verify DHODH knockdown by Western blot or qRT-PCR.
Protocol 2: Cell Proliferation and Viability Assays
2.1. WST-1 Assay:
-
Seed stable DHODH knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µl of complete medium.
-
Incubate the plate for 24, 48, and 72 hours at 37°C.
-
At each time point, add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[2][10][11]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control cells.
2.2. Colony Formation Assay:
-
Seed 500-1,000 stable DHODH knockdown and control cells per well in a 6-well plate.
-
Incubate the plates for 10-14 days at 37°C, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 20 minutes.[12]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Protocol 3: Cell Cycle Analysis
-
Harvest approximately 1x10^6 stable DHODH knockdown and control cells.
-
Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/ml) and RNase A (100 µg/ml) in PBS.[4][9]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Analysis of Myeloid Differentiation Markers
-
Harvest approximately 1x10^6 stable DHODH knockdown and control cells (e.g., AML cell lines like HL-60 or THP-1).
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 1 mM EDTA).
-
Resuspend the cells in FACS buffer and add fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b and CD14).[11]
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
Quantify the percentage of cells expressing the differentiation markers.
Protocol 5: Metabolic Analysis - Nucleotide Pool Quantification by HPLC-MS/MS
-
Cell Culture and Quenching: Culture stable DHODH knockdown and control cells to 80-90% confluency. Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Metabolite Extraction:
-
Add 1 ml of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
-
Sample Preparation: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating polar metabolites, such as a C18 column with an ion-pairing agent or a HILIC column.[13]
-
Mobile Phase: A common mobile phase for nucleotide analysis consists of an aqueous component with an ion-pairing reagent (e.g., triethylamine and hexafluoroisopropanol) and an organic component (e.g., acetonitrile).[13]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify UTP, CTP, and orotic acid based on their specific precursor and product ion transitions.[6]
-
Quantification: Generate standard curves for each metabolite using known concentrations to quantify the absolute amounts in the cell extracts. Normalize the results to the cell number or total protein content.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: DHODH signaling pathway and points of inhibition.
Caption: Experimental workflow for lentiviral DHODH knockdown.
Caption: Logical relationship of DHODH inhibition effects.
References
- 1. Guidelines for the optimal design of miRNA-based shRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. Brain Caseâs interpretation | Complete Workflow for Designing shRNA Interference Vectors [ebraincase.com]
- 8. invivogen.com [invivogen.com]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Dhodh-IN-4" in CRISPR Screening for Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective targeting of cancer cells through synthetic lethality presents a promising therapeutic strategy. This approach exploits the genetic vulnerabilities of cancer cells, where the inhibition of two genes simultaneously leads to cell death, while the inhibition of either gene alone does not. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Its inhibition has emerged as a potential therapeutic avenue.[1]
"Dhodh-IN-4" is a known inhibitor of human DHODH. While direct studies utilizing this compound in CRISPR screens for synthetic lethality in cancer are not yet published, this document provides a comprehensive guide for its application based on established protocols from CRISPR screens with other DHODH inhibitors, such as leflunomide and brequinar.[2][3] These notes and protocols are intended to enable researchers to design and execute CRISPR-Cas9 screens to identify synthetic lethal partners with DHODH inhibition using this compound.
Principle of the Assay
A genome-wide or targeted CRISPR-Cas9 knockout screen is performed in a cancer cell line of interest. The cell library is then treated with a sub-lethal concentration of this compound. Genes that are synthetic lethal with DHODH inhibition will be essential for cell survival only in the presence of the inhibitor. Consequently, cells with knockouts of these genes will be depleted from the population. Deep sequencing of the single-guide RNA (sgRNA) library before and after treatment reveals the sgRNAs that are underrepresented in the this compound-treated population, thereby identifying the synthetic lethal gene targets.[4][5]
Application: Identifying Synthetic Lethal Partners of DHODH Inhibition
A prime example of identifying synthetic lethal interactions with DHODH inhibition was demonstrated in MEN1-mutated tumor cells. A genome-wide CRISPR-Cas9 screen identified that cells with a loss-of-function mutation in the MEN1 gene are particularly sensitive to the DHODH inhibitor leflunomide.[2][6] This highlights the potential of using DHODH inhibitors, like this compound, as a targeted therapy for cancers with specific genetic backgrounds.
Quantitative Data from Representative CRISPR Screens with DHODH Inhibitors
The following tables summarize representative quantitative data from CRISPR screens that have identified DHODH as a synthetic lethal target or have characterized the effects of DHODH inhibitors.
Table 1: Top Synthetic Lethal Hits with DHODH Inhibition in MEN1-Knockout Cells
| Gene | Description | Fold Change (log2) | p-value |
| DHODH | Dihydroorotate Dehydrogenase | -3.5 | < 0.001 |
| CAD | Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamylase, And Dihydroorotase | -3.2 | < 0.001 |
| UMPS | Uridine Monophosphate Synthetase | -2.8 | < 0.005 |
| PYCR1 | Pyrroline-5-Carboxylate Reductase 1 | -2.5 | < 0.01 |
This table is a representative summary based on the findings of the MEN1 synthetic lethal screen.[2]
Table 2: Activity of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Cancer Type |
| This compound | - | 0.18 (HsDHODH) | Not specified in cancer context |
| Leflunomide | KYSE510 | 25.3 | Esophageal Squamous Cell Carcinoma |
| Leflunomide | SW620 | 38.7 | Colorectal Carcinoma |
| Brequinar | SCLC cell lines | ~0.01-0.1 | Small Cell Lung Cancer |
| Brequinar | LUAD/PDAC cell lines | >1 | Lung and Pancreatic Adenocarcinoma |
Data compiled from multiple sources.[3][7]
Experimental Protocols
This section provides a detailed, adaptable protocol for a CRISPR-Cas9 knockout screen to identify synthetic lethal partners of this compound.
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound
1. Cell Line Preparation and Lentiviral Transduction:
-
Select a cancer cell line of interest.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector.
-
Select for Cas9-expressing cells using an appropriate antibiotic.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).[8]
2. sgRNA Library Transduction:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3).[4]
-
Produce high-titer lentivirus for the sgRNA library.
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[8]
-
Select for transduced cells with puromycin or another appropriate selection marker.
3. This compound Treatment and Cell Culture:
-
Determine the sub-lethal concentration of this compound for the chosen cell line using a dose-response curve (e.g., IC20).
-
Split the transduced cell library into two populations: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the pre-determined sub-lethal concentration of this compound).
-
Culture the cells for 14-21 days, passaging as needed and maintaining the sgRNA library representation (at least 500 cells per sgRNA).[4]
4. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment groups at the end of the experiment.
-
Extract genomic DNA from both populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
5. Data Analysis:
-
Use bioinformatics tools (e.g., MAGeCK) to analyze the sequencing data.
-
Identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population.
-
Rank the genes targeted by the depleted sgRNAs to identify top synthetic lethal candidates.
Protocol 2: Validation of Synthetic Lethal Hits
1. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce the Cas9-expressing cancer cell line with lentivirus for each sgRNA.
-
Generate individual knockout cell lines for each candidate gene.
2. Cell Viability Assays:
-
Plate the knockout and wild-type control cells.
-
Treat the cells with a range of concentrations of this compound.
-
Perform cell viability assays (e.g., CellTiter-Glo, MTT) after 72-96 hours.
-
Confirm that the knockout of the candidate gene sensitizes the cells to this compound, demonstrating a synthetic lethal interaction.
3. Competition Assays:
-
Co-culture GFP-positive knockout cells with mCherry-positive wild-type cells.
-
Treat the co-culture with this compound or vehicle.
-
Monitor the ratio of GFP-positive to mCherry-positive cells over time using flow cytometry.
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A decrease in the GFP/mCherry ratio in the this compound-treated group confirms synthetic lethality.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The de novo pyrimidine biosynthesis pathway and its inhibition by this compound.
Caption: Workflow for a CRISPR-Cas9 screen to find synthetic lethal partners of this compound.
Caption: The principle of synthetic lethality with DHODH inhibition in cancer cells.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lethal screening identifies DHODH as a target for MEN1-mutated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MEN1-deficient tumors with DHODH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Dhodh-IN-4" solubility and stability issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Dhodh-IN-4. Our goal is to help you overcome common solubility and stability challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound disrupts this process, which can impede the proliferation of rapidly dividing cells.[3] This makes it a compound of interest for research in oncology, immunology, and infectious diseases. The inhibition of DHODH is also linked to effects on mitochondrial respiration and the production of reactive oxygen species (ROS).
Q2: What are the known IC50 values for this compound?
A2: this compound has been shown to inhibit both human and Plasmodium falciparum DHODH with the following IC50 values:
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). One supplier reports a solubility of 112.5 mg/mL in DMSO, while another indicates 15 mg/mL. It is advisable to consult the certificate of analysis for the specific batch you are using. For in vitro experiments, it is crucial to keep the final concentration of DMSO low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Solubility and Stability Data
For optimal experimental outcomes, proper handling and storage of this compound are essential. Below is a summary of available data and recommended practices.
Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | 15 mg/mL to 112.5 mg/mL | Sonication may be required to fully dissolve the compound. Always refer to the manufacturer's datasheet for your specific lot. |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution in aqueous buffers is not recommended due to low solubility. Prepare a high-concentration stock in DMSO first. |
| Cell Culture Media | Poor | Direct dissolution is not recommended. Dilute from a DMSO stock. Be cautious of precipitation at higher concentrations. |
Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Solid (Powder) | Store at -20°C for up to 3 years. | Protects from degradation over long-term storage. |
| DMSO Stock Solution | Store at -80°C in aliquots for up to 1 year. | Aliquoting minimizes freeze-thaw cycles which can lead to degradation. |
| Aqueous Working Solutions | Prepare fresh for each experiment. | The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively characterized. Fresh preparation minimizes potential degradation. |
| Light Exposure | Store in the dark. | While specific data on light sensitivity is unavailable, it is a standard precaution for many small molecule inhibitors to protect them from light-induced degradation. |
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound in in vitro assays.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I diluted my this compound DMSO stock into my cell culture media, and I see a precipitate. What should I do?
-
Answer:
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Check Final Concentration: The most common cause of precipitation is exceeding the solubility limit in the aqueous environment of the cell culture media. Try using a lower final concentration of this compound.
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Pre-warm Media: Adding the DMSO stock to pre-warmed media (37°C) can sometimes improve solubility.
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Increase Final DMSO Concentration (with caution): If your experimental design allows, you can slightly increase the final DMSO concentration, but it should ideally not exceed 0.5% and must be consistent across all treatments, including vehicle controls. Always perform a vehicle control experiment to ensure the solvent concentration is not affecting your cells.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture media to reach the final desired concentration.
-
Issue 2: Inconsistent or No Biological Activity
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Question: I am not observing the expected biological effect of this compound in my experiments. What could be the reason?
-
Answer:
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Compound Degradation: Ensure that your DMSO stock has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh DMSO stock from powder.
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Cell Type Dependence: The effect of DHODH inhibition can be cell-type specific. Some cells may have a more active pyrimidine salvage pathway, making them less dependent on the de novo synthesis pathway and thus less sensitive to DHODH inhibitors.
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Uridine in Media: The presence of uridine in your cell culture media can rescue cells from the effects of DHODH inhibition. Check the formulation of your media. If you are specifically studying the effects of pyrimidine synthesis inhibition, you may need to use a uridine-free medium.
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Assay Duration: The depletion of the intracellular pyrimidine pool may take time. Consider extending the duration of your assay to allow for the biological effects to manifest.
-
Issue 3: High Background in Vehicle Control
-
Question: My vehicle (DMSO) control is showing unexpected toxicity or off-target effects. How can I address this?
-
Answer:
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Lower DMSO Concentration: The final DMSO concentration in your assay should be as low as possible, ideally below 0.1%. Even at low concentrations, some cell lines can be sensitive to DMSO.
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Use a Matched Vehicle Control: Ensure that the final DMSO concentration is identical across all experimental conditions, including your untreated control.
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Test a Different Solvent: While DMSO is the most common solvent, if your cells are highly sensitive, you could explore other solvents, though solubility data for this compound in other solvents is limited. Always perform a solvent toxicity test first.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed, serum-free cell culture media. This helps to minimize the shock of a high DMSO concentration to the final culture.
-
Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your cell culture plates containing cells and media to achieve the desired final concentration. Gently mix the plate to ensure even distribution.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (diluted in media in the same way as the compound) to a separate set of wells.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound issues.
Caption: this compound mechanism of action.
References
Optimizing Dhodh-IN-4 Concentration for Cell Culture Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dhodh-IN-4, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the production of DNA and RNA.[4][5] By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, thereby impeding cell proliferation and growth.[4] This mechanism makes it a valuable tool for studying cancer, autoimmune disorders, and viral infections.[4]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily targets the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step in this pathway, the conversion of dihydroorotate to orotate.[5][6] This process is linked to the mitochondrial electron transport chain.[7][8] Inhibition of DHODH leads to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, which can induce cell cycle arrest and apoptosis.[9][10]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range finding study is recommended. Based on its reported potent activity against human DHODH (pIC50 of 7.8), a starting range of 10 nM to 1 µM is advisable for most cancer cell lines.[1][3] Neuroblastoma cell lines, for instance, have shown high sensitivity to DHODH inhibitors with IC50 concentrations in the low nanomolar range.[11]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] For cell culture experiments, the final DMSO concentration in the media should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] It is crucial to perform a vehicle control (media with the same percentage of DMSO) in all experiments. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]
Q5: How can I determine if my cells are sensitive to this compound?
A5: A cell viability assay, such as an MTT or CCK-8 assay, is a standard method to determine sensitivity.[12][13] By treating your cells with a range of this compound concentrations for a specific duration (e.g., 48-72 hours), you can generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have a low dependence on the de novo pyrimidine synthesis pathway and may rely on the salvage pathway.[14] 3. Compound instability: The compound may be degrading in the cell culture medium. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., up to 10 µM). 2. Check for DHODH expression: Confirm that your cell line expresses DHODH.[14] Consider using uridine in the medium to see if it rescues the cells, confirming on-target activity. 3. Assess compound stability: While specific data for this compound is limited, small molecules can be unstable in culture media.[15][16] Prepare fresh dilutions for each experiment. |
| High cell death even at low concentrations | 1. High sensitivity of the cell line: Some cell lines are exceptionally sensitive to DHODH inhibition.[11] 2. Off-target effects: At higher concentrations, the inhibitor might have off-target effects. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be too high.[1] | 1. Lower the concentration range: Start with picomolar or low nanomolar concentrations. 2. Perform rescue experiments: Add uridine or orotic acid to the culture medium to see if it reverses the cytotoxic effects, which would indicate an on-target effect.[14][17] 3. Maintain low solvent concentration: Ensure the final DMSO concentration is below 0.1%.[1] Run a vehicle control. |
| Inconsistent results between experiments | 1. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Compound precipitation: The inhibitor may not be fully solubilized in the culture medium. 3. Inconsistent incubation times: Variations in the duration of treatment will affect the outcome. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for every experiment. 2. Ensure proper solubilization: After diluting the stock solution in the medium, gently mix and visually inspect for any precipitation. Sonication may be recommended for some compounds.[1] 3. Maintain consistent timing: Adhere strictly to the planned incubation times for all experiments. |
| Difficulty dissolving this compound | 1. Poor solubility in aqueous solutions: Like many small molecules, this compound is likely more soluble in organic solvents. | 1. Use DMSO for stock solution: A stock solution in DMSO at a concentration of 112.5 mg/mL (308.7 mM) has been reported.[1] 2. Sonication: If solubility issues persist, gentle sonication may aid in dissolving the compound in the stock solvent.[1] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Human DHODH | Enzymatic Assay (pIC50) | 7.8 | [1][3] |
| Human DHODH | Enzymatic Assay (IC50) | 0.18 µM | [2] |
| P. falciparum DHODH | Enzymatic Assay (IC50) | 4 µM | [2] |
| Measles Virus Replication | Cell-based Assay (pMIC50) | 8.8 | [1][3] |
Table 2: Example IC50 Values of Other DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Brequinar | CaSki | Cervical Cancer | ~0.2 µM (used in combination) | [12] |
| Brequinar | HeLa | Cervical Cancer | ~0.1 µM (used in combination) | [12] |
| H-006 | HL-60 | Leukemia | 3.8 nM (enzymatic) | [14] |
| Leflunomide | A375 | Melanoma | >50 µM | [9] |
| Leflunomide | MV3 | Melanoma | >50 µM | [9] |
Note: This table provides context on the range of potencies for other DHODH inhibitors. The specific IC50 for this compound will need to be determined empirically for each cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.01, 0.1, 1, 10, 100, 1000 nM. Include a vehicle control (medium with DMSO at the same final concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Uridine Rescue Experiment to Confirm On-Target Activity
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Preparation: Prepare solutions of this compound at a concentration that causes significant cell death (e.g., 2x or 5x the IC50). Prepare these solutions with and without uridine supplementation (a typical concentration for uridine is 100 µM).
-
Co-treatment: Treat the cells with this compound alone, uridine alone, and this compound in combination with uridine. Include appropriate controls.
-
Incubation and Analysis: Follow steps 4-8 from Protocol 1 to assess cell viability. A significant increase in cell viability in the co-treatment group compared to the this compound alone group indicates that the inhibitor's effect is due to the inhibition of the de novo pyrimidine synthesis pathway.
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. hthis compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase is required for N-(4-hydroxyphenyl)retinamide-induced reactive oxygen species production and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
"Dhodh-IN-4" off-target effects and toxicity profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profiling of Dhodh-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 17, is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and has shown potential as an antimalarial and anticancer agent.
Q2: What are the known IC50 values for this compound against its primary targets?
This compound exhibits differential activity against human and Plasmodium falciparum DHODH. The reported half-maximal inhibitory concentrations (IC50) are:
-
Human DHODH (HsDHODH): 0.18 µM
-
Plasmodium falciparum DHODH (PfDHODH): 4 µM
Q3: What is the known toxicity profile of this compound?
Based on available safety data, this compound is classified with the following hazards:
-
Acute oral toxicity (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Detailed in vivo toxicology studies and LD50 values are not publicly available at this time. General toxicity associated with DHODH inhibitors can include effects on rapidly proliferating cells, such as those in the hematopoietic system.
Q4: Are there known off-target effects for this compound?
Q5: My cells seem to be resistant to this compound treatment. What could be the issue?
Resistance to DHODH inhibitors can arise from several factors. One common mechanism is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the de novo synthesis blockade by utilizing exogenous uridine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Cell culture medium contains high levels of uridine or uridine precursors. | Use a dialyzed serum or a uridine-free medium for your experiments to ensure that the pyrimidine salvage pathway does not interfere with the inhibitory effect. |
| Cell line has inherent resistance to DHODH inhibition. | Perform a baseline assessment of pyrimidine salvage pathway activity in your cell line. Consider using a combination therapy approach, for example, with an inhibitor of the salvage pathway. | |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | |
| High background in enzymatic assay | Non-specific reduction of the electron acceptor. | Run control reactions without the enzyme or without the substrate (dihydroorotate) to determine the level of background signal. Ensure all reagents are of high purity. |
| Contamination of recombinant DHODH enzyme. | Purify the recombinant DHODH to homogeneity. Run a sample of the purified enzyme on an SDS-PAGE gel to check for purity. | |
| Unexpected cellular toxicity | Off-target effects of the compound. | Perform a cell viability assay with a rescue experiment by supplementing the culture medium with uridine. If uridine supplementation rescues the cells from toxicity, the effect is likely on-target. If not, off-target effects may be contributing to the observed toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below a toxic threshold (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability. |
Data on this compound Activity and Toxicity
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Organism | IC50 (µM) |
| DHODH | Homo sapiens | 0.18 |
| DHODH | Plasmodium falciparum | 4.0 |
Table 2: Summary of Known Toxicological Profile for this compound
| Toxicity Endpoint | Classification | Notes |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Note: Quantitative data such as LD50 values are not publicly available.
Experimental Protocols
Protocol 1: General DHODH Enzymatic Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against DHODH.
-
Reagents and Materials:
-
Purified recombinant DHODH (human or P. falciparum)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO)
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Coenzyme Q (Decylubiquinone)
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2,6-dichloroindophenol (DCIP)
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This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add 2 µL of the this compound dilution or DMSO (vehicle control) to each well. c. Add 178 µL of Assay Buffer containing DHODH enzyme, Coenzyme Q, and DCIP to each well. d. Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 20 µL of DHO to each well. f. Immediately measure the decrease in absorbance at 600 nm (due to the reduction of DCIP) every 30 seconds for 10-15 minutes using a microplate reader. g. Calculate the initial reaction rates and determine the percent inhibition for each concentration of this compound. h. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: General Cell Viability (MTS) Assay for Cytotoxicity Profiling
This protocol describes a common method to assess the cytotoxic effects of this compound on cultured cells.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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96-well cell culture plates
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Humidified incubator (37°C, 5% CO2)
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Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare a serial dilution of this compound in the complete cell culture medium. c. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). e. Add 20 µL of MTS reagent to each well. f. Incubate the plate for 1-4 hours at 37°C. g. Measure the absorbance at 490 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the vehicle-treated control cells. i. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: Mechanism of this compound action and the pyrimidine salvage pathway bypass.
Caption: General experimental workflow for profiling this compound.
References
Technical Support Center: Troubleshooting Dhodh-IN-4 In Vivo Experiments
Welcome to the technical support center for Dhodh-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during in vivo experiments with the dihydroorotate dehydrogenase (DHODH) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step for the synthesis of pyrimidine nucleotides (uracil, cytosine, and thymine) which are essential for DNA and RNA synthesis.[3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells like cancer cells that are highly dependent on this pathway.[5][6][7]
Q2: We are observing lower than expected efficacy of this compound in our mouse xenograft model. What are the potential reasons?
A2: Inconsistent or lower than expected efficacy in vivo can stem from several factors:
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Formulation and Solubility: this compound has low aqueous solubility.[1] Improper formulation can lead to poor bioavailability and reduced exposure at the tumor site.
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Pharmacokinetics (PK): The compound's half-life, clearance rate, and distribution in the specific animal model might be suboptimal, leading to insufficient drug concentration at the target.[8]
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Species-specific DHODH Inhibition: The potency of DHODH inhibitors can vary between species.[9] this compound's IC50 for human DHODH is 0.18 µM, while for Plasmodium falciparum DHODH it is 4 µM.[2] It is crucial to confirm its potency against the murine DHODH enzyme.
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Tumor Model Characteristics: The specific cancer cell line used in the xenograft may have a functional pyrimidine salvage pathway, making it less reliant on the de novo synthesis pathway and thus less sensitive to DHODH inhibition.[3]
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Dosing Regimen: The dose and frequency of administration may not be optimized to maintain a therapeutic concentration of this compound over time.
Q3: We are observing unexpected toxicity in our animal studies. What could be the cause?
A3: While DHODH inhibitors are designed to target rapidly proliferating cells, off-target effects or on-target toxicities in highly proliferative normal tissues (e.g., gastrointestinal tract, bone marrow) can occur. Some DHODH inhibitors have been associated with hepatotoxicity.[10] It is also important to consider the vehicle used for formulation, as some solvents can cause toxicity at high concentrations.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Efficacy
This guide provides a step-by-step approach to troubleshoot suboptimal efficacy of this compound in in vivo models.
Step 1: Verify Compound Formulation and Administration
-
Problem: this compound may not be fully solubilized or may precipitate upon administration.
-
Recommendation:
-
Use a recommended formulation, such as 5% DMSO + 30% PEG300 in saline.[1] Sonication may be required to achieve a clear solution.[1]
-
Prepare the formulation fresh before each administration.
-
Visually inspect the formulation for any precipitation before injection.
-
Consider alternative dosing routes if oral bioavailability is a concern.[8]
-
Step 2: Assess Pharmacokinetics and Pharmacodynamics (PK/PD)
-
Problem: Insufficient drug exposure at the target site.
-
Recommendation:
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Conduct a pilot PK study to determine the key parameters like Cmax, Tmax, half-life, and bioavailability in your animal model.[8][11]
-
Measure the concentration of this compound in plasma and tumor tissue at different time points after administration.
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Analyze a pharmacodynamic biomarker of DHODH inhibition, such as the accumulation of the substrate dihydroorotate (DHO) in plasma or urine.[9][11]
-
Step 3: Evaluate the In Vivo Model
-
Problem: The chosen cancer cell line may be resistant to DHODH inhibition.
-
Recommendation:
-
In vitro, confirm the sensitivity of your cancer cell line to this compound.
-
Assess the expression and activity of DHODH in your cell line.
-
Investigate the reliance of the cell line on the de novo versus the salvage pyrimidine pathway. Rescue experiments with exogenous uridine can help determine this.[7][12]
-
Step 4: Optimize the Dosing Regimen
-
Problem: The current dosing schedule may not be sufficient to maintain therapeutic drug levels.
-
Recommendation:
-
Based on PK/PD data, adjust the dose and/or frequency of administration.
-
Consider a loading dose followed by maintenance doses.
-
Monitor tumor growth and animal weight closely with any new dosing regimen.
-
Issue 2: Unexpected Toxicity
This guide helps to identify and mitigate unexpected toxicity observed during in vivo studies with this compound.
Step 1: Rule out Formulation/Vehicle-Related Toxicity
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Problem: The vehicle used to dissolve this compound may be causing the observed toxicity.
-
Recommendation:
-
Administer the vehicle alone to a control group of animals and monitor for any adverse effects.
-
If the vehicle is the cause, explore alternative, less toxic formulations.
-
Step 2: Assess On-Target Toxicity
-
Problem: Inhibition of DHODH in rapidly dividing normal tissues.
-
Recommendation:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Monitor for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
-
Conduct histopathological analysis of key organs (liver, spleen, intestine, bone marrow) at the end of the study.
-
Step 3: Consider Off-Target Effects
-
Problem: this compound may have unintended interactions with other cellular targets.
-
Recommendation:
-
Review available literature for any known off-target effects of this compound or similar DHODH inhibitors.
-
If significant and unexpected toxicity is observed at doses that are well below the effective dose, further investigation into the compound's selectivity may be warranted.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Dihydroorotate Dehydrogenase (DHODH) | [1][2] |
| IC50 (HsDHODH) | 0.18 µM | [2] |
| IC50 (PfDHODH) | 4 µM | [2] |
| Molecular Formula | C17H12Cl2N2O2 | [2] |
| Solubility in DMSO | 112.5 mg/mL (308.7 mM) | [1] |
Table 2: Recommended In Vivo Formulation
| Component | Percentage | Notes |
| DMSO | 5% | [1] |
| PEG300 | 30% | [1] |
| Saline or Water | 65% | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
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Cell Culture and Implantation: Culture the chosen cancer cell line under standard conditions. Subcutaneously inject a suspension of cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of immunocompromised mice.[13]
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.[14]
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Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Formulation Preparation: Prepare the this compound formulation as described in Table 2.
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Administration: Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at the determined dose and schedule.
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Monitoring: Monitor tumor volume and body weight throughout the study.
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Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Caption: A general experimental workflow for evaluating this compound in vivo.
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound.
References
- 1. hthis compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 14. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
Technical Support Center: Enhancing Oral Bioavailability of Dhodh-IN-4
This technical support resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral administration of the investigational compound, Dhodh-IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV compound. This classification indicates that it possesses both low aqueous solubility and low intestinal permeability, which are the two primary barriers to efficient absorption into the bloodstream after oral administration. Its low solubility limits the concentration of the drug available for absorption in the gastrointestinal tract, while its low permeability restricts its ability to cross the intestinal epithelium.
Q2: What is the mechanism of action for this compound?
A2: this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival. By inhibiting key kinases in this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells. The diagram below illustrates the points of inhibition.
Q3: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to overcome the solubility and permeability limitations of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract and enhance its absorption via lymphatic pathways.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and solubility.
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic (PK) data.
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Possible Cause: Inconsistent dissolution of this compound in the gastrointestinal tract due to its low solubility.
-
Troubleshooting Steps:
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Formulation Optimization: Evaluate different formulation strategies (ASDs, SEDDS) to improve the dissolution profile.
-
Particle Size Control: Ensure consistent and controlled particle size distribution of the drug substance.
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Fasting State: Standardize the fasting state of the animal models to reduce variability in gastrointestinal conditions.
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Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.
-
Possible Cause: The dissolution medium used in vitro may not accurately reflect the conditions in the gastrointestinal tract. Permeability, not dissolution, might be the rate-limiting step.
-
Troubleshooting Steps:
-
Biorelevant Dissolution Media: Utilize dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).
-
Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 permeability assay, to determine if permeability is the primary barrier to absorption.
-
Experimental Protocols & Data
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution) containing this compound at a concentration of 10 µM.
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Add the this compound solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with 5% CO2.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To evaluate the in vivo oral bioavailability of different this compound formulations.
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Divide the rats into groups (n=5 per group) to receive either an intravenous (IV) solution of this compound (for determining absolute bioavailability) or an oral gavage of different this compound formulations (e.g., suspension, ASD, SEDDS).
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Data Summary
Table 1: In Vitro Properties of this compound
| Parameter | Value | Method |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Shake-flask |
| Caco-2 Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Caco-2 Assay |
| LogP | 4.2 | Calculated |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | F (%) |
| IV Solution | 2 | 850 | 0.25 | 1200 | - |
| Oral Suspension | 20 | 50 | 4 | 300 | 2.5 |
| ASD Formulation | 20 | 250 | 2 | 1500 | 12.5 |
| SEDDS Formulation | 20 | 400 | 1 | 2400 | 20.0 |
Visualizations
Technical Support Center: Managing Dhodh-IN-4 Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing "Dhodh-IN-4" induced cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are vital for the proliferation of rapidly dividing cells.[3][6]
Q2: Why is this compound cytotoxic to normal cells?
A2: While all dividing cells require pyrimidines, the de novo synthesis pathway is particularly crucial for rapidly proliferating cells. Normal, quiescent cells can often rely on the pyrimidine salvage pathway. However, normal cells that are actively dividing will also be sensitive to DHODH inhibition. The cytotoxic effect stems from the arrest of DNA and RNA synthesis, leading to cell cycle arrest, typically in the S-phase, and potentially apoptosis or other forms of cell death like ferroptosis.[7][8][9]
Q3: Is this compound expected to be more cytotoxic to cancer cells than normal cells?
A3: Yes, DHODH inhibitors generally exhibit a therapeutic window, being more cytotoxic to cancer cells than normal cells.[1][2][7] This is because many cancer cells have a higher demand for pyrimidines to sustain their rapid proliferation and may have a greater dependence on the de novo synthesis pathway compared to normal cells.[1][10] For example, studies with other DHODH inhibitors have shown significantly higher IC50 values in normal cell lines (e.g., normal fibroblasts, pancreatic cells) compared to various cancer cell lines.[2][3]
Q4: How can I confirm that the observed cytotoxicity is a direct result of DHODH inhibition?
A4: The most definitive method is a "uridine rescue" experiment. Supplementing the cell culture medium with exogenous uridine allows cells to bypass the de novo synthesis pathway by utilizing the salvage pathway.[8][11] If the addition of uridine reverses the cytotoxic effects of this compound, it confirms that the cytotoxicity is on-target. Orotic acid, the direct product of the DHODH-catalyzed reaction, can also be used for rescue experiments.[3][12]
Q5: What are the potential off-target effects of DHODH inhibitors?
A5: While the primary target is DHODH, some compounds in this class may have off-target effects. For instance, at high concentrations, some DHODH inhibitors have been shown to inhibit Ferroptosis Suppressor Protein-1 (FSP1), which can contribute to ferroptotic cell death.[7][13] It is crucial to determine the lowest effective concentration of this compound to minimize potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in normal cells at expected therapeutic concentrations. | 1. High proliferation rate of the "normal" cell line being used. 2. Low activity of the pyrimidine salvage pathway in the specific cell line. 3. Incorrect concentration or calculation. 4. Solvent (e.g., DMSO) toxicity. | 1. Use a more quiescent normal cell line as a control, if possible. 2. Perform a uridine rescue experiment to confirm on-target activity. 3. Conduct a dose-response curve to determine the precise IC50 for your normal and experimental cell lines. 4. Include a vehicle-only (e.g., DMSO) control to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Degradation of this compound stock solution. 3. Differences in cell culture conditions (e.g., serum batch). | 1. Ensure consistent cell seeding density and confluency across all experiments. 2. Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use the same batch of serum and media for the duration of a study. |
| Uridine rescue experiment did not work. | 1. Insufficient concentration of uridine. 2. Cytotoxicity is due to off-target effects. 3. The cell line has a deficient uridine salvage pathway. | 1. Titrate the uridine concentration. A common starting point is 100 µM. 2. If rescue is not observed at any uridine concentration, the cytotoxicity may be off-target. Consider investigating other cell death pathways. 3. Confirm that the cells express the necessary transporters and kinases (e.g., UCK2) for uridine uptake and phosphorylation. |
| Observed cell death is not apoptosis. | DHODH inhibition can induce other forms of cell death, such as ferroptosis, particularly in some cancer cell types. | Investigate markers of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY), and test if ferroptosis inhibitors (e.g., Ferrostatin-1) can rescue the cells. |
Data Presentation
Table 1: Example Cytotoxicity of DHODH Inhibitors in Cancer vs. Normal Cell Lines
(Note: Data for specific DHODH inhibitors are provided as examples to illustrate the expected therapeutic window. Researchers should determine the specific IC50 for this compound in their cell lines of interest.)
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 1.4 | [3] |
| Indoluidin D | A549 | Lung Carcinoma | 2.0 | [3] |
| Indoluidin D | 1B2C6 | Normal Pancreatic Cell | >10,000 | [3] |
| Indoluidin D | 1C3D3 | Normal Pancreatic Cell | >10,000 | [3] |
| Brequinar | SK-N-BE(2)C | Neuroblastoma | ~25 | [8] |
| Brequinar | SK-N-AS | Neuroblastoma | ~50 | [8] |
| Brequinar | MRC-5 | Normal Lung Fibroblast | ~1000 | [8] |
| Leflunomide | KYSE510 | Esophageal Squamous Carcinoma | 108,200 | [6] |
| Leflunomide | SW620 | Colorectal Cancer | 173,900 | [6] |
Experimental Protocols
1. Protocol: Determining the 50% Cytotoxic Concentration (CC50) in Normal Cells
This protocol uses a standard MTT assay to measure cell viability.
-
Materials:
-
Normal fibroblast cell line (e.g., MRC-5, WI-38)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Multichannel pipette
-
Plate reader (570 nm)
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested range is from 0.01 µM to 100 µM.
-
Include "cells only" (no treatment) and "vehicle control" (e.g., DMSO at the highest concentration used for dilution) wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
-
2. Protocol: Uridine Rescue Assay
This protocol is designed to confirm that cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Materials:
-
All materials from the CC50 protocol
-
Uridine (sterile, stock solution e.g., 100 mM in water or PBS)
-
-
Methodology:
-
Seed cells in a 96-well plate as described above.
-
Prepare two sets of this compound dilutions. A key concentration to include is the predetermined CC50 or 2x CC50.
-
To one set of dilutions, add uridine to a final concentration of 100 µM. The other set will not contain uridine.
-
Set up the following controls:
-
Cells only
-
Cells + Vehicle
-
Cells + 100 µM Uridine only
-
Cells + Vehicle + 100 µM Uridine
-
-
Add the prepared media to the cells and incubate for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Compare the viability of cells treated with this compound in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates a successful rescue.
-
Visualizations
Caption: Inhibition of the de novo pyrimidine pathway by this compound and rescue by exogenous uridine.
Caption: Troubleshooting workflow for unexpected cytotoxicity in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHODH modulates immune evasion of cancer cells via CDP-Choline dependent regulation of phospholipid metabolism and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Dhodh-IN-4" degradation pathways and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Dhodh-IN-4. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound is stable under recommended storage conditions.[1] For long-term stability, it should be stored at -20°C as a powder and at -80°C when in solvent.[1][2]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing ester and amide-like functionalities and a dichlorinated aromatic ring system, potential degradation pathways may include hydrolysis and oxidation.[3] For quinoline derivatives, which share structural similarities, degradation can occur via hydroxylation and subsequent ring cleavage, particularly in biological systems.[4][5]
Q4: How can I detect potential degradation of my this compound sample?
A4: Degradation can be detected by various analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the appearance of new peaks or a decrease in the main peak area of this compound. Changes in physical appearance, such as color change or precipitation, may also indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity of this compound in cellular assays.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify that the compound has been stored at the recommended temperatures (-20°C for powder, -80°C for solvent).[1][2] 2. Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots. 3. Protect from light, as light can initiate oxidative degradation.[3] |
| Hydrolysis in aqueous buffers | 1. Prepare fresh working solutions in a biologically relevant buffer (e.g., PBS or cell culture media) immediately before use. 2. Assess the stability of this compound in your specific buffer system over the time course of your experiment by analyzing samples at different time points using HPLC. |
| Oxidation | 1. Degas aqueous buffers to remove dissolved oxygen. 2. Consider the addition of antioxidants to the formulation if compatible with the experimental setup. |
| Interaction with incompatible materials | 1. Ensure that all storage containers and experimental apparatus are free of strong acids, bases, and oxidizing/reducing agents.[1] |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound.
| Potential Cause | Troubleshooting Steps |
| Hydrolytic degradation | 1. Characterize the unknown peaks using mass spectrometry to identify potential hydrolysis products. 2. Compare the retention times of the unknown peaks with those of this compound samples that have been intentionally subjected to acidic or basic conditions. |
| Oxidative degradation | 1. Analyze the sample for potential oxidation products, which would have a higher mass corresponding to the addition of oxygen atoms. 2. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] |
| Photodegradation | 1. Handle the compound and its solutions in amber vials or under low-light conditions to prevent light-induced degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffers
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a validated HPLC method to quantify the remaining percentage of this compound.
-
Plot the percentage of intact this compound against time to determine the degradation rate.
Visualizations
Potential Degradation Pathways
References
- 1. This compound|1148125-93-2|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dhodh-IN-4 Synthesis for Higher Purity
Welcome to the technical support center for the synthesis of Dhodh-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and refine the synthesis of this potent dihydroorotate dehydrogenase (DHODH) inhibitor for higher purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and similar 2-cyano-3-hydroxy-N-arylbut-2-enamides?
A1: The synthesis of this compound and its analogs, such as Teriflunomide, typically involves the condensation of a β-ketoester equivalent with an appropriately substituted aniline. A common route involves the reaction of an acetoacetic acid derivative with an aniline in the presence of a coupling agent or the ring-opening of a more complex precursor.
Q2: What are the critical parameters to control during the synthesis to ensure high purity of the final product?
A2: Key parameters to control include reaction temperature, stoichiometry of reactants, choice of solvent, and the purity of starting materials. For instance, the presence of isomeric impurities in the starting aniline can lead to the formation of difficult-to-separate side products.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (aniline and the β-ketoester derivative), incompletely reacted intermediates, and isomers of the final product (E/Z isomers). Positional isomers of the aniline starting material can also lead to corresponding isomeric impurities in the final product.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about purity. Mass Spectrometry (MS) is used to confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of reactants are used.- Check the quality and activity of coupling agents, if used. |
| Product loss during workup or purification. | - Optimize extraction and washing steps to minimize product loss in the aqueous phase.- Select an appropriate recrystallization solvent system to maximize recovery. | |
| Presence of Starting Materials in Final Product | Incomplete reaction or inefficient purification. | - Drive the reaction to completion by adjusting reaction conditions (see "Low Yield").- Optimize purification method (e.g., recrystallization solvent system, chromatography conditions). |
| Formation of Isomeric Impurities (E/Z isomers) | Reaction conditions favoring the formation of the undesired isomer. | - The Z-isomer is typically the thermodynamically more stable product for this class of compounds. Reaction conditions can be optimized (e.g., solvent, temperature) to favor its formation.- Isomers can often be separated by careful column chromatography or fractional crystallization. |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography to remove impurities before attempting crystallization.- Try different solvent systems for recrystallization (e.g., acetonitrile/water, methanol/water).- Use a seed crystal to induce crystallization. |
| Inconsistent HPLC Purity Results | Issues with the HPLC method. | - Ensure proper column selection, mobile phase composition, and gradient.- Validate the HPLC method for linearity, accuracy, and precision.- Check for sample degradation in the autosampler. |
Experimental Protocols
The synthesis of this compound is detailed in the scientific literature, often referred to as compound 17 in the work by Davies M, et al. The following protocol is a generalized procedure based on the synthesis of structurally related compounds like Teriflunomide, which can be adapted for this compound.
Protocol 1: Synthesis of (Z)-2-cyano-3-hydroxy-N-(aryl)but-2-enamide (General Procedure)
-
Step 1: Acylation of Cyanoacetic Acid. To a solution of cyanoacetic acid (1.0 eq) in a suitable solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride, 1.1 eq) and heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude cyanoacetyl chloride.
-
Step 2: Amide Formation. Dissolve the desired aniline (e.g., 4-(trifluoromethyl)aniline for Teriflunomide) (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C and add the crude cyanoacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Step 3: Acylation and Cyclization. The resulting 2-cyano-N-arylacetamide is then reacted with a base (e.g., sodium hydride) in a suitable solvent, followed by the addition of an acetylating agent (e.g., acetyl chloride) to yield the crude product.
-
Step 4: Workup and Purification. Quench the reaction with water and acidify with a dilute acid (e.g., 2N HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or methanol/water) to yield the pure (Z)-2-cyano-3-hydroxy-N-(aryl)but-2-enamide.
Purity Data Comparison (Illustrative)
| Purification Method | Starting Purity (Crude) | Final Purity (HPLC) | Yield |
| Single Recrystallization (Acetonitrile/Water) | 85% | 98.5% | 75% |
| Column Chromatography followed by Recrystallization | 85% | >99.5% | 60% |
| Slurry Wash (Methanol) | 85% | 95% | 85% |
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound purification.
Caption: DHODH in the de novo pyrimidine biosynthesis pathway.
Validation & Comparative
A Comparative Guide to DHODH Inhibitors in Multiple Sclerosis: Teriflunomide vs. Next-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teriflunomide, an established disease-modifying therapy for multiple sclerosis (MS), with the emerging class of next-generation dihydroorotate dehydrogenase (DHODH) inhibitors. Due to the limited publicly available data on the preclinical compound "Dhodh-IN-4" in the context of MS, this comparison will focus on Teriflunomide and the clinical-stage, next-generation DHODH inhibitor, Vidofludimus calcium (IMU-838), as a representative example. "this compound" will be referenced as a preclinical research compound to illustrate the broader landscape of DHODH inhibitor development.
Introduction to DHODH Inhibition in Multiple Sclerosis
Multiple sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. A key strategy in managing MS involves modulating the immune system to reduce the inflammatory attacks on myelin. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes (T and B cells) that drive the autoimmune response in MS. By inhibiting DHODH, these therapies reduce the pool of available pyrimidines, thereby exerting a cytostatic effect on proliferating lymphocytes without causing broad immunosuppression.
Teriflunomide, the active metabolite of leflunomide, is an established oral DHODH inhibitor approved for the treatment of relapsing forms of MS.[1][2] Building on the experience with Teriflunomide, next-generation DHODH inhibitors are being developed with the aim of improving efficacy, safety, and tolerability. Vidofludimus calcium (IMU-838) is a prominent example of a next-generation DHODH inhibitor currently in late-stage clinical trials.[3][4] Preclinical compounds, such as "this compound," represent the ongoing efforts in discovery and early-phase development to identify novel DHODH inhibitors with potentially enhanced properties.
Mechanism of Action
Both Teriflunomide and next-generation DHODH inhibitors like Vidofludimus calcium share the same primary mechanism of action: the reversible inhibition of the mitochondrial enzyme DHODH.[3][5] This inhibition curtails the proliferation of activated T and B lymphocytes, which are key mediators in the pathophysiology of relapsing MS.[5]
However, there are potential differences in their molecular interactions and off-target effects. Next-generation inhibitors like Vidofludimus calcium are designed for higher selectivity and potency. Preclinical studies have suggested that Vidofludimus is more potent in inhibiting human DHODH compared to Teriflunomide.[6][7] Furthermore, it has been suggested that some of the side effects associated with Teriflunomide might be due to off-target kinase effects, which next-generation inhibitors like Vidofludimus calcium are designed to avoid.[8][9] Vidofludimus calcium is also being investigated for a dual mode of action that includes activation of the neuroprotective transcription factor Nurr1.[10][11]
Figure 1: Simplified signaling pathway of DHODH inhibition in the context of MS.
Comparative Efficacy Data
The clinical efficacy of Teriflunomide has been established in several large-scale Phase 3 trials. Vidofludimus calcium has demonstrated promising results in Phase 2 trials. A direct head-to-head comparison in a clinical trial setting is not yet available.
| Efficacy Outcome | Teriflunomide (Phase 3 Trials) | Vidofludimus calcium (IMU-838) (Phase 2 EMPhASIS Trial) |
| Annualized Relapse Rate (ARR) | Significant reduction vs. placebo (e.g., 31% reduction in TEMSO)[11] | Trend towards ARR reduction. A 33% reduction in the risk of relapse was observed with the 30 mg dose compared to placebo.[12] |
| Disability Progression (EDSS) | Significant reduction in the risk of disability progression (e.g., 29.8% reduction in TEMSO)[11] | Fewer patients with confirmed disability worsening after 24 weeks (1.6% for any dose vs. 3.7% for placebo).[1][12] In the open-label extension, 92.3% of patients remained free of 12-week confirmed disability worsening at week 144.[13] |
| MRI Lesions | Significant reduction in the number of new and enlarging T2 lesions and gadolinium-enhancing T1 lesions.[14] | Significant dose-dependent reduction in the cumulative number of combined unique active (CUA) lesions. The 30 mg and 45 mg doses suppressed new CUA MRI lesions by 76% and 71% respectively, compared to placebo.[15] |
Comparative Safety and Tolerability
The safety profiles of Teriflunomide and Vidofludimus calcium show some overlap, as expected from their shared mechanism of action, but also some key differences have been observed in clinical trials.
| Adverse Event Profile | Teriflunomide | Vidofludimus calcium (IMU-838) |
| Common Adverse Events | Diarrhea, nausea, hair thinning, and elevated liver enzymes.[7] | Generally well-tolerated. The rate of treatment-emergent adverse events was comparable to or lower than placebo in the EMPhASIS trial.[12] |
| Serious Adverse Events | Potential for hepatotoxicity and teratogenicity (requires a Risk Evaluation and Mitigation Strategy - REMS).[2] | Serious adverse events have been infrequent and generally not deemed related to treatment in Phase 2 trials.[3] |
| Off-Target Effects | Some adverse effects are hypothesized to be due to off-target kinase inhibition.[9] | Designed to be highly selective for DHODH with a lack of off-target kinase effects, which may contribute to a favorable safety profile.[8] |
| Pharmacokinetics | Long half-life requiring an accelerated elimination procedure if rapid clearance is needed.[11] | Shorter half-life of about 30 hours, allowing for rapid clearance without a specific washout procedure.[6][11] |
Biochemical and Preclinical Data
While clinical data is paramount, preclinical and biochemical data provide insights into the intrinsic properties of these inhibitors.
| Parameter | "this compound" | Teriflunomide | Vidofludimus calcium (IMU-838) |
| Target | Human and Plasmodium falciparum DHODH | Human DHODH | Human DHODH |
| IC50 (Human DHODH) | 0.18 µM | - | Preclinical data suggests it is 2.6 times more potent than Teriflunomide in inhibiting DHO oxidation.[6][7] |
| Preclinical MS Models (EAE) | No specific data available | Effective in reducing disease severity in EAE models. | Dose-dependent inhibition of cumulative disease scores in a rat EAE model.[6] |
Experimental Protocols: A Glimpse into Key Clinical Trials
Teriflunomide: The TEMSO Trial
The Teriflunomide Multiple Sclerosis Oral (TEMSO) trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled study.
-
Objective : To evaluate the efficacy and safety of two doses of Teriflunomide (7 mg and 14 mg daily) in patients with relapsing-remitting MS (RRMS).
-
Patient Population : Patients aged 18-55 years with a diagnosis of RRMS, an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a specified history of relapses.
-
Primary Endpoint : Annualized relapse rate (ARR).
-
Secondary Endpoints : Time to disability progression confirmed for 12 weeks, and various MRI measures of disease activity.
-
Duration : 108 weeks.
Vidofludimus calcium (IMU-838): The EMPhASIS Trial
The EMPhASIS trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Objective : To assess the efficacy, safety, and dose-response of Vidofludimus calcium in patients with RRMS.
-
Patient Population : Patients aged 18-55 years with active RRMS, defined by relapse history and MRI activity.
-
Primary Endpoint : The cumulative number of combined unique active (CUA) MRI lesions up to week 24.
-
Secondary Endpoints : Clinical outcomes such as relapse rates and disability progression, as well as other MRI and safety measures.
-
Duration : 24-week double-blind treatment period, followed by an open-label extension.[2]
Figure 2: Comparative clinical development workflow for Teriflunomide and Vidofludimus calcium.
Conclusion
Teriflunomide has a well-established efficacy and safety profile based on extensive clinical trial data and real-world experience, making it a valuable oral treatment option for relapsing MS. The development of next-generation DHODH inhibitors, exemplified by Vidofludimus calcium, represents a promising evolution in this class of therapy.
Vidofludimus calcium has demonstrated significant efficacy in reducing MRI lesion activity in Phase 2 studies, with a potentially improved safety and tolerability profile, possibly due to its high selectivity and lack of off-target effects.[1] Its shorter half-life also offers a practical advantage in clinical management.[11] Ongoing Phase 3 trials will be crucial in confirming these findings and establishing the long-term benefit-risk profile of Vidofludimus calcium.
For researchers and drug development professionals, the progression from Teriflunomide to compounds like Vidofludimus calcium highlights the potential for refining therapeutic interventions by targeting a validated mechanism with improved molecular design. The journey of DHODH inhibitors in MS underscores the importance of continuous innovation to enhance patient outcomes.
References
- 1. neurologylive.com [neurologylive.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 4. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. imux.com [imux.com]
- 10. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 11. Phase-2 Study with Vidofludimus Calcium (IMU838): A Classification - MS-Docblog% [ms-docblog.de]
- 12. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 14. Immunic, Inc. today announced that data from its phase 2 EMPhASIS trial [imux.com]
- 15. The Selective Oral Immunomodulator Vidofludimus in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel DHODH Inhibitor Vidofludimus and Leflunomide in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of Vidofludimus, a second-generation dihydroorotate dehydrogenase (DHODH) inhibitor, and the established disease-modifying antirheumatic drug (DMARD), Leflunomide, in animal models of rheumatoid arthritis (RA). This objective comparison is based on available preclinical data to inform research and development in the field of autoimmune and inflammatory diseases.
Introduction to DHODH Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disorder characterized by synovial inflammation and progressive joint destruction. A key strategy in the management of RA is the modulation of the immune response. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of activated lymphocytes that drive the pathogenesis of RA. By inhibiting DHODH, the proliferation of these immune cells is suppressed, leading to a reduction in inflammation and joint damage.
Leflunomide, a first-generation DHODH inhibitor, is an established treatment for RA. Vidofludimus is a newer, structurally distinct DHODH inhibitor that has been investigated in clinical trials for autoimmune diseases, including a Phase II study in RA patients. This guide focuses on the preclinical evidence for Vidofludimus and compares it to the well-documented efficacy of Leflunomide in rodent models of RA.
Mechanism of Action: Targeting Lymphocyte Proliferation
Both Vidofludimus and Leflunomide exert their therapeutic effects by inhibiting the DHODH enzyme. This inhibition depletes the intracellular pool of pyrimidines, which are necessary for DNA and RNA synthesis in rapidly dividing cells, particularly activated T and B lymphocytes. This targeted approach is intended to reduce the autoimmune response while minimizing broader immunosuppressive effects.[1][2]
Preclinical Efficacy in Rodent Models of Arthritis
The collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rats and mice are standard preclinical models that mimic many aspects of human RA. Efficacy in these models is typically assessed by measuring clinical signs of arthritis (arthritis score), paw swelling (paw volume or articular diameter), and histological analysis of joint destruction.
Quantitative Comparison of Efficacy
| Compound | Animal Model | Dosage | Key Efficacy Findings | Reference |
| Leflunomide | Adjuvant-Induced Arthritis (Rats) | Not Specified | Demonstrated protective and ameliorative effects, including reduced paw swelling and decreased arthritic scores. | [1] |
| Leflunomide | Collagen-Induced Arthritis (Mice) | 3.75 mg/kg i.p. weekly | Moderately alleviated arthritis symptoms and retarded radiological and pathological disease progression. Reduction in Arthritis Index (AI) score of 31.4% after 40 days. | [3] |
| Leflunomide | Adjuvant-Induced Arthritis (Rats) | 10 mg/kg | Significant improvement in joint diameter compared to the positive control group. | [4] |
| Vidofludimus | Experimental Autoimmune Encephalomyelitis (Rats) | Not Specified | Showed dose-dependent inhibition of cumulative disease scores. | [5] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used and well-characterized model for studying RA.
Induction of Arthritis:
-
Animals: Susceptible strains of mice (e.g., DBA/1) or rats (e.g., Wistar) are used.
-
Primary Immunization: Animals are immunized intradermally at the base of the tail with an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).[3][6]
-
Booster Immunization: A booster injection of type II collagen, often in Incomplete Freund's Adjuvant (IFA), is administered around day 21 after the primary immunization.[6]
Treatment Administration:
-
Leflunomide: In a mouse CIA model, Leflunomide was administered intraperitoneally (i.p.) at a dose of 3.75 mg/kg weekly, starting 7 days after the primary induction.[3] In an adjuvant-induced arthritis model in rats, a dose of 10 mg/kg was used.[4]
Assessment of Efficacy:
-
Arthritis Score: The severity of arthritis in each paw is graded on a scale (e.g., 0-4) based on erythema, swelling, and joint rigidity. The scores for all paws are summed to give a total arthritis index for each animal.
-
Paw Volume/Diameter: Changes in paw volume are measured using a plethysmometer, or articular diameter is measured with calipers, to quantify swelling.[1]
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage degradation, and bone erosion.[6]
Summary and Conclusion
Both Leflunomide and Vidofludimus are inhibitors of the DHODH enzyme, a validated target for the treatment of rheumatoid arthritis. Preclinical studies in rodent models of arthritis have consistently demonstrated the efficacy of Leflunomide in reducing the clinical and histological signs of the disease.
For drug development professionals, the key takeaway is that DHODH inhibition remains a viable and effective strategy for the treatment of RA. While Leflunomide is an established therapeutic, second-generation inhibitors like Vidofludimus may offer an improved safety and tolerability profile, a critical consideration in the development of new therapies for chronic autoimmune diseases. Further head-to-head preclinical studies would be invaluable to directly compare the potency and therapeutic window of these two compounds.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Development and Evaluation of Novel Leflunomide SPION Bioemulsomes for the Intra-Articular Treatment of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to DHODH Inhibitors: Preclinical Candidate Dhodh-IN-4 Versus Clinically Trialed Agents
For Researchers, Scientists, and Drug Development Professionals
The inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, has emerged as a promising therapeutic strategy for a range of diseases, including autoimmune disorders, cancers, and viral infections. This guide provides a comparative analysis of the preclinical DHODH inhibitor, Dhodh-IN-4, against several DHODH inhibitors that have undergone clinical investigation. While this compound remains in the preclinical stage with no reported clinical trial data, this comparison aims to contextualize its potential by examining its in vitro activity alongside the clinical profiles of established and investigational drugs.
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as activated lymphocytes, cancer cells, and virus-infected cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[2][3][4] By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[1][4]
Below is a diagram illustrating the role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition.
Preclinical Profile of this compound
This compound is a dual inhibitor of human and Plasmodium falciparum DHODH.[5] Its primary investigation has been in the context of its antimalarial activity. To date, there is no publicly available information on this compound entering clinical trials.
Table 1: In Vitro Activity of this compound
| Target Enzyme | IC50 Value |
| Human DHODH (HsDHODH) | 0.18 µM |
| Plasmodium falciparum DHODH (PfDHODH) | 4 µM |
Source: MedChemExpress[5]
DHODH Inhibitors in Clinical Trials: A Comparative Overview
Several DHODH inhibitors have been evaluated in clinical trials for various indications. The most prominent examples include the approved drugs Leflunomide and Teriflunomide for autoimmune diseases, and the investigational drug Vidofludimus (IMU-838). Other inhibitors like Brequinar and BAY 2402234 have been explored in oncology.
Table 2: Comparison of this compound (Preclinical) with Clinically Trialed DHODH Inhibitors
| Inhibitor | Development Stage | Therapeutic Area(s) | Key Efficacy Findings | Common Adverse Events (from clinical trials) |
| This compound | Preclinical | Antimalarial (potential) | In vitro inhibition of human and P. falciparum DHODH.[5] | Not Applicable |
| Leflunomide | Approved | Rheumatoid Arthritis, Psoriatic Arthritis | Superior to placebo and comparable to methotrexate and sulfasalazine in improving signs and symptoms of RA.[6] Reduces disease progression.[6] | Diarrhea, nausea, hair thinning, elevated liver enzymes, skin rash.[6][7] |
| Teriflunomide | Approved | Relapsing Multiple Sclerosis | Reduces annualized relapse rate and slows disability progression compared to placebo.[8][9] Reduces new or enlarging brain lesions on MRI.[8] | Elevated liver enzymes, alopecia, diarrhea, nausea, headache.[8][9] |
| Vidofludimus (IMU-838) | Phase 2/3 | Multiple Sclerosis, Ulcerative Colitis, COVID-19 | In MS, significantly reduces MRI lesions and shows potential in reducing disability worsening.[10][11] Favorable safety and tolerability profile observed.[10][11] | Similar frequency of adverse events to placebo in some trials.[10] |
| Brequinar | Clinical Trials | Cancer (e.g., AML, T-ALL) | Demonstrates antileukemic effects in preclinical models.[4] Clinical development faced challenges due to toxicity and limited efficacy in solid tumors. | Not extensively detailed in recent public sources. |
| BAY 2402234 | Phase 1 | Myeloid Malignancies (e.g., AML) | Potently inhibits proliferation and induces differentiation of AML cell lines in vitro and in vivo. | Not extensively detailed in recent public sources. |
Experimental Protocols
The evaluation of DHODH inhibitors involves a series of in vitro and cell-based assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
DHODH Enzyme Activity Assay (Spectrophotometric)
This assay measures the direct inhibition of recombinant DHODH enzyme activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at a specific wavelength is proportional to the enzyme activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Coenzyme Q10 (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant DHODH enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Immediately measure the absorbance at 600-650 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10-20 minutes).[8][9]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT/WST-8)
This assay assesses the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines or other rapidly dividing cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) of a compound on a specific cell line.
Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTT or WST-8) by mitochondrial dehydrogenases in viable cells to form a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell line (e.g., a cancer cell line like HL-60 or A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution
-
Solubilization solution (for MTT assay, e.g., isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the MTT or WST-8 solution to each well and incubate for an additional 1-4 hours.[11]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or CC50 value.
Conclusion
This compound demonstrates potent in vitro inhibition of human DHODH, suggesting its potential as a starting point for the development of therapeutics. However, it is important to note that a significant gap exists between preclinical in vitro data and clinical efficacy and safety. The clinically trialed DHODH inhibitors, such as Leflunomide, Teriflunomide, and Vidofludimus, have provided valuable insights into the therapeutic potential and the associated safety considerations of targeting this pathway in humans. While this compound's journey to the clinic remains to be seen, the established clinical data from other DHODH inhibitors provide a critical benchmark for its future development and for the continued exploration of this important therapeutic target.
References
- 1. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
Unveiling the Anti-Cancer Potential of DHODH Inhibitors: A Comparative Analysis
For Immediate Release
A detailed comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-4, against other notable compounds in its class, providing researchers, scientists, and drug development professionals with a comprehensive guide to their cross-cancer activity. This report synthesizes available experimental data, outlines detailed research protocols, and visualizes key biological pathways and workflows to inform future cancer therapy development.
The enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target in oncology. As a key player in the de novo pyrimidine biosynthesis pathway, its inhibition disrupts the production of DNA and RNA precursors, thereby impeding the rapid proliferation of cancer cells.[1][2][3] This dependency on de novo pyrimidine synthesis makes cancer cells particularly vulnerable to DHODH inhibitors.[3] A growing body of preclinical evidence highlights the potential of DHODH inhibitors across a spectrum of cancers, including leukemia, small cell lung cancer, melanoma, and various solid tumors.[4][5][6]
This guide provides a comparative overview of this compound and other significant DHODH inhibitors, such as Brequinar and Leflunomide (and its active metabolite, Teriflunomide). While comprehensive data on the anti-cancer cell line activity of this compound is not publicly available, its potent enzymatic inhibition of human DHODH suggests its potential as a valuable research tool and a candidate for further preclinical investigation.
Comparative Efficacy of DHODH Inhibitors
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of various DHODH inhibitors across different cancer cell lines. It is important to note that these values are compiled from multiple studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | - | Human DHODH Enzyme | 0.18 | Not Applicable |
| Brequinar | T-cell Acute Lymphoblastic Leukemia | Multiple Cell Lines | Nanomolar range | [4] |
| Small Cell Lung Cancer | 18 SCLC Cell Lines | Low nanomolar range | [6] | |
| Melanoma | A375 | 0.0047 | [7] | |
| Myeloma | H929 | Not specified | [7] | |
| Lymphoma | Ramos | Not specified | [7] | |
| Leflunomide (A77 1726) | Melanoma | A375 | 7.99 | [7] |
| Myeloma | H929 | Not specified | [7] | |
| Lymphoma | Ramos | Not specified | [7] | |
| HOSU-53 | Small Cell Lung Cancer | 18 SCLC Cell Lines | Low nanomolar range | [6] |
Note: The IC50 value for this compound is for the isolated human DHODH enzyme, not for a cancer cell line.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the process of evaluating DHODH inhibitors, the following diagrams are provided.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of DHODH inhibitors on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound and comparator compounds (e.g., Brequinar, Leflunomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression Analysis
This protocol is used to investigate the effect of DHODH inhibitors on the expression levels of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and comparator compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or comparator compounds at desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The following day, wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Future Directions
The potent enzymatic inhibition of human DHODH by this compound warrants further investigation into its anti-cancer activity at the cellular level. Head-to-head studies comparing this compound with other DHODH inhibitors in a panel of cancer cell lines would provide crucial data for a more direct and comprehensive comparison. Furthermore, exploring the in vivo efficacy of these compounds in preclinical cancer models will be essential to translate these promising findings into potential clinical applications. The ongoing clinical trials for several DHODH inhibitors underscore the therapeutic potential of targeting this metabolic pathway in cancer treatment.[2][8]
References
- 1. First-in-Human Trial Launched for Novel DHODH Inhibitor HOSU-53 in Solid Tumors and Lymphomas [trial.medpath.com]
- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. DHODH Inhibitor Pipeline Drugs Report 2025: Comprehensive Analysis of Drug Development, Clinical Trials, and Strategic Industry Outlook [barchart.com]
Unlocking Synergistic Potential: DHODH Inhibitor "Dhodh-IN-4" in Combination with Standard Chemotherapy Agents
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapies, researchers and drug development professionals are increasingly focusing on combination strategies to overcome resistance and enhance treatment efficacy. A growing body of preclinical evidence highlights the synergistic effects of inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, in combination with standard chemotherapy agents across various cancer types. This guide provides a comparative overview of the synergistic potential of "Dhodh-IN-4," a potent DHODH inhibitor, with established chemotherapeutics, supported by experimental data.
The rationale for this combination approach lies in the metabolic vulnerability of cancer cells. Rapidly proliferating tumor cells are heavily reliant on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. By blocking this pathway with a DHODH inhibitor like "this compound" (represented in studies by inhibitors such as Brequinar and Teriflunomide), cancer cells become more susceptible to the cytotoxic effects of conventional chemotherapy agents that target DNA replication, cell division, and other critical cellular processes.
Comparative Analysis of Synergistic Combinations
This guide details the synergistic interactions of DHODH inhibitors with several standard-of-care chemotherapy agents, presenting key quantitative data from preclinical studies.
"this compound" (Brequinar) and Cisplatin in Cervical Cancer
The combination of the DHODH inhibitor Brequinar and the platinum-based chemotherapy agent Cisplatin has demonstrated significant synergy in preclinical models of cervical cancer. This synergy is attributed to the induction of ferroptosis, an iron-dependent form of programmed cell death, through the modulation of the mTOR signaling pathway.[1][2]
Quantitative Data Summary:
| Cell Line | Drug | IC50 (48h) | Combination Index (CI) | In Vivo Tumor Growth Inhibition |
| CaSki | Brequinar | 0.747 µM | < 1 (Synergistic) | Significant reduction in tumor mass and volume with combination therapy compared to single agents.[1] |
| Cisplatin | ~2 µM | |||
| HeLa | Brequinar | 0.338 µM | < 1 (Synergistic) | |
| Cisplatin | ~1 µM |
Experimental Protocols:
-
Cell Viability Assay (CCK-8): Cervical cancer cells (CaSki and HeLa) were seeded in 96-well plates and treated with varying concentrations of Brequinar, Cisplatin, or a combination of both for 48 hours. Cell viability was assessed using a CCK-8 kit, and IC50 values were calculated. The combination index (CI) was determined using CompuSyn software, with a CI value less than 1 indicating synergy.[1]
-
In Vivo Xenograft Model: Nude mice were subcutaneously injected with HeLa cells. Once tumors reached a palpable size, mice were randomized into four groups: vehicle control, Brequinar (15 mg/kg), Cisplatin (7 mg/kg), and the combination of Brequinar and Cisplatin. Tumor growth was monitored, and tumor mass was measured at the end of the study.[1]
-
Ferroptosis Assays: The induction of ferroptosis was monitored through flow cytometry, malondialdehyde (MDA) assays, and JC-1 staining to assess lipid peroxidation and mitochondrial membrane potential, respectively.[2]
Visualizations:
"this compound" (Brequinar) and Venetoclax in High-Grade B-Cell Lymphoma
The combination of a DHODH inhibitor with the BCL2 inhibitor Venetoclax has shown promise in preclinical models of high-grade B-cell lymphoma (HGBCL), particularly those with MYC and BCL2 rearrangements.[3][4] The proposed mechanism of synergy involves the downregulation of MYC and MCL-1 by the DHODH inhibitor, which can help overcome resistance to Venetoclax.[3][4]
Quantitative Data Summary:
| Cell Line | Drug Combination | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings |
| DB, SU-DHL4 | Brequinar + Venetoclax | Synergistic inhibition of cell survival. | Xenograft | Synergistic tumor growth inhibition.[3] |
| Brequinar downregulates MYC and MCL-1. | Combination treatment demonstrates effective tumor control.[4] | |||
| Overcomes Venetoclax-induced upregulation of MCL-1 and MYC.[4] |
Experimental Protocols:
-
Cell Viability and Apoptosis Assays: HGBCL cell lines (DB and SU-DHL4) were treated with Brequinar, Venetoclax, or the combination. Cell viability was assessed, and apoptosis was measured using methods such as Annexin V/PI staining.
-
Western Blot Analysis: Protein levels of c-MYC, BCL-2, and MCL-1 were analyzed by Western blot to investigate the mechanism of synergy.
-
In Vivo Xenograft Model: The synergistic antitumor effect was confirmed in vivo using xenograft models established with HGBCL cell lines.
Visualizations:
References
- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Dhodh-IN-4" and GSK983 in vitro
In the landscape of antiviral and anti-proliferative research, inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) have emerged as a promising class of therapeutic agents. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, essential for the synthesis of DNA and RNA. By targeting DHODH, compounds can effectively starve rapidly proliferating cells, such as cancer cells or virus-infected cells, of the necessary building blocks for replication. This guide provides a detailed in vitro comparison of two notable DHODH inhibitors: Dhodh-IN-4 and GSK983, presenting available experimental data, outlining methodologies, and visualizing the targeted signaling pathway.
Molecular Profile and Mechanism of Action
Both this compound and GSK983 exert their biological effects by inhibiting the DHODH enzyme. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[1][2][3] Inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, thereby hindering the synthesis of DNA and RNA, which is crucial for the proliferation of rapidly dividing cells and the replication of viruses.[1][4]
This compound is identified as an inhibitor of both human and Plasmodium falciparum DHODH (PfDHODH), highlighting its potential as an antimalarial agent.[5]
GSK983 , a novel tetrahydrocarbazole, demonstrates broad-spectrum antiviral activity by inhibiting DHODH.[6][7][8] Its mechanism also involves the induction of a subset of interferon-stimulated genes, suggesting a dual mode of action that combines direct inhibition of viral replication with the stimulation of the host's innate immune response.[6][7]
Quantitative In Vitro Activity
The following tables summarize the available quantitative data for this compound and GSK983 from in vitro studies. It is important to note that these values were not obtained from a direct head-to-head comparative study and experimental conditions may have varied between the different research initiatives.
Table 1: Inhibitory Concentration (IC50) Data
| Compound | Target | IC50 | Reference |
| This compound | Human DHODH (HsDHODH) | 0.18 µM | [5] |
| Plasmodium falciparum DHODH (PfDHODH) | 4 µM | [5] |
Table 2: Antiviral and Cytotoxic Activity of GSK983
| Activity Type | Virus/Cell Line | EC50 / CC50 | Reference |
| Antiviral Activity (EC50) | Various unrelated viruses | 5–20 nM | [6][7] |
| Adenovirus (Ad-5) | ~5-20 nM | [6][7] | |
| Polyoma virus (SV-40) | ~5-20 nM | [6][7] | |
| Human Papillomaviruses (HPV) - episomal maintenance | Susceptible | [6][7] | |
| Epstein-Barr virus (EBV) - episomal maintenance | Susceptible | [6][7] | |
| Cell Growth Inhibition (EC50) | Cell lines immortalized by HTLV-1, EBV, HPV, SV40, Ad-5 | 10–40 nM | [6][7] |
| Cytotoxicity (CC50) | Primary keratinocytes, fibroblasts, lymphocytes, endothelial, and bone marrow progenitor cells | > 10 µM | [6][7] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway targeted by both this compound and GSK983 is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH within this pathway disrupts the production of essential precursors for DNA and RNA synthesis.
Caption: Inhibition of DHODH by this compound and GSK983 in the pyrimidine biosynthesis pathway.
The general workflow for evaluating the in vitro activity of DHODH inhibitors involves enzymatic assays to determine direct inhibition and cell-based assays to assess antiviral and cytotoxic effects.
Caption: General workflow for in vitro evaluation of DHODH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols based on standard in vitro assays for DHODH inhibitors.
DHODH Enzymatic Activity Assay (DCIP Colorimetric Assay)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.
-
Reagent Preparation :
-
Prepare a 2x activity buffer containing HEPES, NaCl, Glycerol, Triton X-100, DCIP, and the DHODH substrate, L-dihydroorotate, at a pH of 8.0.
-
Serially dilute the test inhibitor (this compound or GSK983) in the 2x activity buffer.
-
-
Reaction Initiation :
-
Add the diluted inhibitor solution to a 96-well plate.
-
Initiate the enzymatic reaction by adding a solution of purified DHODH enzyme to each well. Include control wells with buffer only (no enzyme).
-
-
Data Acquisition :
-
Immediately measure the absorbance at 620 nm at regular intervals (e.g., every 90 seconds) for a specified period (e.g., 45 minutes) using a plate reader.
-
-
Data Analysis :
-
Calculate the rate of DCIP reduction from the linear portion of the absorbance curve.
-
Plot the enzyme velocity as a percentage relative to a DMSO control against the inhibitor concentration to determine the IC50 value.[9]
-
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit viral replication by 50%.
-
Cell Plating :
-
Seed appropriate host cells (e.g., human fibroblasts for Adenovirus-5) in 96-well plates and allow them to adhere overnight.
-
-
Infection and Treatment :
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After a short incubation period to allow for viral entry, remove the inoculum and add fresh culture medium containing serial dilutions of the test compound.
-
-
Incubation :
-
Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication :
-
Quantify the extent of viral replication using a suitable method, such as:
-
Plaque reduction assay.
-
Quantitative PCR (qPCR) to measure viral DNA or RNA.
-
Enzyme-linked immunosorbent assay (ELISA) to detect viral proteins.
-
-
-
Data Analysis :
-
Calculate the percentage of viral inhibition for each compound concentration relative to an untreated virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay (CC50 Determination)
This assay measures the concentration of a compound that causes a 50% reduction in cell viability.
-
Cell Plating :
-
Seed cells in 96-well plates as described for the antiviral assay.
-
-
Compound Treatment :
-
Add serial dilutions of the test compound to the cells.
-
-
Incubation :
-
Incubate the plates for the same duration as the antiviral assay.
-
-
Cell Viability Measurement :
-
Assess cell viability using a colorimetric or fluorometric assay, such as:
-
MTS/MTT assay, which measures mitochondrial metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.
-
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each compound concentration relative to an untreated cell control.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration.
-
Conclusion
Both this compound and GSK983 are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. While GSK983 has demonstrated broad-spectrum antiviral and anti-proliferative activities in the nanomolar range with low cytotoxicity to primary cells, this compound shows potent inhibition of human DHODH in the sub-micromolar range. The available data suggests that both compounds are valuable tools for research in oncology and virology. A direct, head-to-head comparative study under identical experimental conditions would be necessary to definitively conclude which compound has a superior in vitro profile for a specific therapeutic application. The provided protocols offer a foundation for conducting such comparative evaluations.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK983: A novel compound with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK983: a novel compound with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. in vitro DHODH activity assay [bio-protocol.org]
Independent validation of "Dhodh-IN-4" as a potent DHODH inhibitor
An Independent Comparative Analysis of "Dhodh-IN-4" as a Potent DHODH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor, this compound, with other well-established inhibitors: Brequinar, Leflunomide (and its active metabolite Teriflunomide), and Vidofludimus. The comparison is based on their reported inhibitory potencies against human DHODH and their effects on cell proliferation, supported by experimental data from publicly available literature.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and suppression of cell growth.[1] This mechanism makes DHODH an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections.[1]
Comparative Analysis of DHODH Inhibitors
The following tables summarize the reported in vitro potency of this compound and its comparators against human DHODH (Table 1) and their effects on the proliferation of various cancer cell lines (Table 2).
Table 1: In Vitro Inhibitory Potency against Human DHODH (IC50)
| Compound | IC50 (Human DHODH) | Reference(s) |
| This compound | 0.18 µM | [2] |
| Brequinar | 5.2 nM | [3] |
| Teriflunomide (A77 1726) | ~0.3 - 2.3 µM | [4][5] |
| Vidofludimus (4SC-101) | 134 nM | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%. Lower values indicate higher potency.
Table 2: Cellular Proliferation Inhibition (EC50)
| Compound | T-47D (Breast Cancer) | A-375 (Melanoma) | H929 (Multiple Myeloma) | Reference(s) |
| Brequinar | 0.080 µM | 0.120 µM | 0.450 µM | [3] |
| Leflunomide | 35 µM | 25 µM | 6 µM | [3] |
| Vidofludimus (4SC-101) | 4 µM | 5 µM | 8 µM | [3] |
EC50 values represent the concentration of the inhibitor required to reduce cell proliferation by 50% after 72-96 hours of treatment. Lower values indicate higher cellular potency.
Experimental Methodologies
DHODH Enzyme Inhibition Assay (DCIP-Based)
The determination of IC50 values for DHODH inhibitors is commonly performed using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).
Principle: This assay monitors the DHODH-catalyzed oxidation of dihydroorotate to orotate, which is coupled to the reduction of a co-substrate, ubiquinone. The regenerated ubiquinol then reduces DCIP, a colored indicator, leading to a measurable decrease in absorbance at 600 nm. The rate of this color change is proportional to the DHODH enzyme activity.
Protocol Outline:
-
Reagents:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test inhibitors (this compound, Brequinar, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
The DHODH enzyme is pre-incubated with various concentrations of the inhibitor in the assay buffer containing Coenzyme Q10 and DCIP for a defined period (e.g., 30 minutes at 25°C).[7]
-
The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate.[7]
-
The decrease in absorbance at 600 nm is monitored over time using a microplate reader.[7]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without any inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Proliferation Assay (CCK-8/WST-8)
The cellular efficacy (EC50) of DHODH inhibitors is typically assessed using proliferation assays that measure the metabolic activity of viable cells.
Principle: Assays like the Cell Counting Kit-8 (CCK-8) or WST-8 utilize a tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to produce a formazan dye. The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm).
Protocol Outline:
-
Cell Culture:
-
Select appropriate cancer cell lines (e.g., T-47D, A-375, H929).
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the DHODH inhibitors.
-
Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the cells for a specified duration (e.g., 72-96 hours).
-
-
Measurement:
-
Add the CCK-8 or WST-8 reagent to each well and incubate for a period recommended by the manufacturer (e.g., 1-4 hours).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Impact and Evaluation of DHODH Inhibitors
The following diagrams illustrate the signaling pathway affected by DHODH inhibition and a typical workflow for evaluating these inhibitors.
Caption: Mechanism of DHODH inhibition and its impact on pyrimidine synthesis.
Caption: A typical workflow for the evaluation of DHODH inhibitors.
Conclusion
Based on the available data, this compound demonstrates potent inhibition of human DHODH in the sub-micromolar range. When compared to other established inhibitors, Brequinar appears to be the most potent in both enzymatic and cellular assays. Leflunomide generally shows lower potency in these assays. Vidofludimus exhibits intermediate potency. The provided experimental protocols offer a standardized framework for the independent validation and direct comparison of these compounds. Further studies are warranted to directly compare the efficacy and safety profiles of these inhibitors under identical experimental conditions to fully elucidate their therapeutic potential.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dhodh-IN-4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dhodh-IN-4, a dihydroorotate dehydrogenase (DHODH) inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow established protocols for its disposal. This guide offers a clear, step-by-step approach to managing this compound waste, from the point of generation to final disposal.
Summary of Hazards and Chemical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
| Property | Value | Reference |
| Molecular Formula | C17H12Cl2N2O2 | [1] |
| Molecular Weight | 347.2 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols: Safe Handling and Waste Collection
The following protocols are designed to minimize exposure and ensure the safe collection of this compound waste.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
When handling the powder form, avoid dust and aerosol formation.[1] Use a chemical fume hood or other ventilated enclosure.
Waste Segregation and Collection:
-
Identify Waste Streams: Segregate this compound waste from other laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., pipette tips, tubes, gloves).
-
Aqueous solutions containing this compound.
-
Empty containers that held this compound.
-
-
Use Designated Waste Containers:
-
Collect solid waste in a clearly labeled, sealed container. The label should include "this compound Waste," the relevant hazard symbols, and the date of accumulation.
-
Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled as described above.
-
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash.[1] Its high aquatic toxicity necessitates disposal through a certified hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dhodh-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Dhodh-IN-4, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The primary hazards associated with this compound are:
-
Harmful if swallowed: Ingestion can lead to adverse health effects.
-
Very toxic to aquatic life with long-lasting effects: Release into the environment can cause significant harm to ecosystems.[1]
Immediate precautionary measures include thorough handwashing after handling, refraining from eating, drinking, or smoking in the work area, and preventing any release of the compound into the environment.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Given that this compound is a chlorinated aromatic compound, gloves made of Viton or laminate (Silver Shield) are highly recommended for prolonged contact. For incidental contact, nitrile or neoprene gloves may be suitable, but should be changed immediately upon contamination. Always consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant apron should be worn to protect the skin. Ensure clothing is buttoned and sleeves are down. |
| Respiratory Protection | Suitable Respirator | When handling the solid form of this compound where dust may be generated, a NIOSH-approved N95, R95, or P95 particulate respirator should be used. If handling solutions in a manner that could generate aerosols or vapors, an air-purifying respirator with an organic vapor/acid gas cartridge is recommended. All respirator use must be in accordance with a respiratory protection program that includes fit testing. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with this compound, particularly the handling of its solid form, should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for working with this compound.
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Steps |
| Minor Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if dust is present. 3. Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or earth). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. 6. All cleanup materials should be disposed of as hazardous waste. |
| Major Spill | 1. Evacuate the laboratory and alert others in the vicinity. 2. Contact your institution's emergency response team or environmental health and safety office. 3. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing while under the safety shower. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container. As a chlorinated organic compound, this waste should be segregated from non-halogenated organic waste streams.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed").
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action and Experimental Workflow Visualizations
To further aid in the understanding of this compound's biological context and its investigation, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Caption: A typical experimental workflow for assessing DHODH inhibition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
